molecular formula C7H5BrF3NO2S B1303430 2-Bromo-5-(trifluoromethyl)benzenesulfonamide CAS No. 351003-61-7

2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1303430
CAS No.: 351003-61-7
M. Wt: 304.09 g/mol
InChI Key: QEYFUGSQLUIFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5BrF3NO2S and its molecular weight is 304.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYFUGSQLUIFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380902
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-61-7
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Properties

This compound is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Its structural features, including a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, make it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrF₃NO₂S[1]
Molecular Weight 304.08 g/mol [1]
CAS Number 351003-61-7[1]
Appearance Solid (predicted)
Melting Point 185-189 °C[1]
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents.
SMILES NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F[1]
InChI 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14)[1]

Proposed Synthetic Pathway

Synthetic Pathway A 2-Bromo-5-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl   C 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride B->C  SO₂, CuCl₂   D This compound C->D  NH₄OH  

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline

  • Materials: 2-Bromo-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), water, ice.

  • Procedure:

    • Dissolve 2-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sulfonylation via Sandmeyer-type Reaction

  • Materials: Diazonium salt solution from Step 1, Sulfur Dioxide (SO₂), Copper(II) chloride (CuCl₂), acetic acid.

  • Procedure:

    • Prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture onto ice and extract the product, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Ammonolysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Materials: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, concentrated Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • Dissolve the crude 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like acetone.

    • Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with stirring.[8][9][10][11]

    • Continue stirring at room temperature for a few hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

While specific experimental spectra for this compound are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the -CF₃ group is expected. The chemical shift will be characteristic of an aromatic trifluoromethyl group.
FT-IR (cm⁻¹) - N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching (around 1350-1300 and 1160-1130 cm⁻¹, respectively).- C-F stretching of the trifluoromethyl group (strong absorptions in the 1300-1100 cm⁻¹ region).- C-Br stretching (in the fingerprint region).
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ should be observed at approximately 303/305, showing the characteristic isotopic pattern for a bromine-containing compound. Fragmentation may involve the loss of SO₂NH₂ and other characteristic fragments of the aromatic ring.[12]

Potential Biological Significance and Signaling Pathways

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[13] The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound an interesting candidate for biological screening.

Antimicrobial Activity

Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14][15][16] Folic acid is a vital precursor for the synthesis of nucleic acids. By blocking this pathway, sulfonamides inhibit bacterial growth.

Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleic_Acid Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid Sulfonamide This compound Sulfonamide->DHPS Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth

Caption: Potential mechanism of antimicrobial action.

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory effects.[17] The mechanism can be complex and may involve the modulation of various inflammatory pathways. One key pathway is the inhibition of pro-inflammatory cytokine production, which can be regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB).[18]

Anti-inflammatory Pathway Stimuli Inflammatory Stimuli Signaling Signaling Cascade Stimuli->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Sulfonamide This compound Sulfonamide->NFkB  Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into its potential biological activities. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully explore the utility of this molecule.

References

Technical Guide: 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols, quantitative biological activity data, and specific mechanistic studies for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7) are not extensively available in peer-reviewed literature or public databases. This guide compiles the available data and presents a generalized, illustrative synthesis and potential areas of application based on the known properties of structurally related benzenesulfonamide derivatives. The experimental protocols provided are hypothetical and should be adapted and optimized by qualified personnel.

Introduction

This compound is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. The inclusion of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics suggest that this compound holds potential as a valuable intermediate in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a summary of its known properties and a technical overview of its potential synthesis and applications for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 351003-61-7
Molecular Formula C₇H₅BrF₃NO₂S
Molecular Weight 304.08 g/mol
Appearance Solid
Melting Point 185-189 °C
SMILES String NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F
InChI Key QEYFUGSQLUIFQY-UHFFFAOYSA-N

Illustrative Synthesis Protocol

While a specific, validated protocol for the synthesis of this compound is not publicly documented, a plausible route involves the amination of the corresponding sulfonyl chloride. The following is a generalized, two-step experimental protocol based on standard organic chemistry methodologies.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The precursor, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 2-bromo-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of SO₂ in glacial acetic acid and add a catalytic amount of CuCl.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous gas evolution (N₂) will occur.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.

Step 2: Amination of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Ammonium Hydroxide (concentrated) or Ammonia gas

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ice

Procedure:

  • Dissolve 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution.

  • Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_intermediate Intermediate cluster_purification Purification & Analysis cluster_final Final Product 2-Bromo-5-(trifluoromethyl)aniline 2-Bromo-5-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2-Bromo-5-(trifluoromethyl)aniline->Diazotization Ammonia Ammonia Amination Amination (Excess NH₃) Ammonia->Amination Sandmeyer Sandmeyer Reaction (SO₂, CuCl) Diazotization->Sandmeyer SulfonylChloride 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Sandmeyer->SulfonylChloride Workup Aqueous Workup & Extraction Amination->Workup SulfonylChloride->Amination Purification Recrystallization / Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis

Illustrative workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound itself, the structural motifs present suggest several areas of potential application in drug discovery.

  • Anticancer Research: Benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases. The trifluoromethyl group can enhance binding affinity and cell permeability, making this compound a candidate for elaboration into novel anticancer agents.

  • Antimicrobial Agents: The sulfonamide core is the basis for sulfa drugs, a class of antibiotics. Novel sulfonamides are continually being explored to combat drug-resistant bacteria. This compound could serve as a starting point for the development of new antimicrobial agents.

  • Chemical Research: As a functionalized building block, this compound is a versatile intermediate for organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, while the sulfonamide group can be further derivatized.

G cluster_mods Synthetic Modifications cluster_apps Potential Applications Core This compound Coupling Cross-Coupling (at Bromine) Core->Coupling Derivatization N-Derivatization (at Sulfonamide) Core->Derivatization Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Coupling->Anticancer Agrochemical Agrochemicals (Herbicides, Fungicides) Coupling->Agrochemical Derivatization->Anticancer Antimicrobial Antimicrobial Drugs Derivatization->Antimicrobial

Logical relationships of the core compound to potential applications.

Safety and Handling

The available Safety Data Sheet (SDS) indicates that this compound should be handled with care in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[1]

  • Stability: No data is available on chemical stability or reactivity.[1]

  • Toxicological Information: No toxicological data is available.[1]

  • Ecological Information: No ecological data is available.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to consult the full Safety Data Sheet before use.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and fine chemical synthesis. While detailed studies on its properties and reactivity are lacking in the public domain, its structure, combining the versatile benzenesulfonamide core with a bromine handle for further functionalization and a trifluoromethyl group for enhanced biological properties, makes it an attractive building block for medicinal and materials chemists. Further research is warranted to fully elucidate its synthetic utility and biological profile.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide combines reported values with detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, predicted spectral characteristics are presented to aid in the structural elucidation and quality control of this compound.

Core Physicochemical Data

A summary of the available quantitative data for this compound is presented below. These values have been collated from various chemical supplier databases and safety data sheets.

PropertyValueSource
Molecular Formula C₇H₅BrF₃NO₂S
Molecular Weight 304.08 g/mol
Melting Point 185-189 °C (lit.)[1][2]
Boiling Point 379 °C at 760 mmHg[1][2]
Density 1.809 g/cm³[1]
Solubility Data not available[2]
pKa Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample is packed tightly by tapping the sealed end of the tube on a hard surface.

  • Calibration: The accuracy of the melting point apparatus should be verified using certified reference standards with melting points in a similar range to the expected value.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.

    • For a more precise measurement, a fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Gravimetric Method)

This method allows for the quantitative determination of the solubility of a solid in a given solvent.

Apparatus:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with sealed caps

  • Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • The vial is placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After allowing the solution to stand and any undissolved solid to settle, a known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended particles.

  • Solvent Evaporation and Mass Determination: The filtered solution is transferred to a pre-weighed container. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the N-H proton is a key parameter.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Co-solvent (if the compound is not sufficiently water-soluble, e.g., a methanol-water mixture)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized strong base is added in small, precise increments from the burette.

  • Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Predicted and Expected Spectral Data

¹H NMR Spectroscopy
  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets or doublets of doublets). The proton ortho to the electron-withdrawing sulfonamide group is expected to be the most downfield.

  • Amide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the range of δ 120-150 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts. The trifluoromethyl group will also cause splitting of the signal for the carbon it is attached to (¹J C-F coupling).

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

FT-IR Spectroscopy
  • N-H Stretching: The sulfonamide N-H stretches are expected to appear as two bands in the region of 3400-3200 cm⁻¹.

  • S=O Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will produce two strong absorption bands, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond. Fragments containing the bromine atom will also exhibit the characteristic isotopic pattern.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a logical experimental workflow for its synthesis and subsequent physical and spectral characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials: 2-Bromo-5-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, HCl) start->diazotization 1 sandmeyer Sandmeyer Reaction (SO₂, CuCl) diazotization->sandmeyer 2 hydrolysis Ammonolysis/Hydrolysis sandmeyer->hydrolysis 3 purification Purification (Recrystallization/ Chromatography) hydrolysis->purification 4 product 2-Bromo-5-(trifluoromethyl)- benzenesulfonamide purification->product 5 mp Melting Point Determination product->mp solubility Solubility Studies product->solubility pka pKa Measurement product->pka nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms phys_prop Physical Properties Table mp->phys_prop solubility->phys_prop pka->phys_prop spec_data Spectral Data Interpretation nmr->spec_data ftir->spec_data ms->spec_data

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

2-Bromo-5-(trifluoromethyl)benzenesulfonamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for this compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a synthetic organic compound featuring a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfonamide functional group. These structural motifs are of significant interest in medicinal chemistry due to their influence on the physicochemical and biological properties of molecules. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅BrF₃NO₂S[1]
Molecular Weight 304.08 g/mol [1]
CAS Number 351003-61-7[1]
Appearance Solid[2]
Melting Point 185-189 °C[2]
SMILES String NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F
InChI Key QEYFUGSQLUIFQY-UHFFFAOYSA-N

Potential Applications in Research

While specific biological activities for this compound are not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore. Derivatives of benzenesulfonamide have been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial Agents: The sulfonamide moiety is a key feature of sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis.[1]

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, making them relevant for conditions like glaucoma and epilepsy.

  • Anticancer Agents: Certain substituted benzenesulfonamides have demonstrated efficacy as anticancer agents by targeting various signaling pathways.[3]

The presence of a bromine atom on the aromatic ring of this compound provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound, based on common organic chemistry methodologies for the preparation of substituted benzenesulfonamides. The synthesis typically starts from the corresponding sulfonyl chloride.

Objective: To synthesize this compound from 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Ammonia solution (e.g., 28-30% in water or ammonia in an organic solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent like dichloromethane. Cool the solution in an ice bath (0-5 °C).

  • Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonia solution to the cooled solution of the sulfonyl chloride. The reaction is typically exothermic, so a slow addition rate is crucial to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous ammonia solution was used, add more water and dichloromethane to facilitate phase separation. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of dichloromethane to recover any remaining product.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a solid.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Reaction Ammonolysis (Reaction with Ammonia) Start->Reaction Dissolve in solvent Workup Aqueous Work-up & Phase Separation Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal (Evaporation) Drying->SolventRemoval Purification Purification (e.g., Recrystallization) SolventRemoval->Purification End End Product: This compound Purification->End

References

In-depth Technical Guide: Solubility of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is limited. This guide synthesizes available information and provides a framework for understanding its solubility characteristics based on general chemical principles and related compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a sulfonamide group, a bromine atom, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility in different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

  • Polarity: The presence of the sulfonamide group (-SO₂NH₂) introduces polarity and the capacity for hydrogen bonding.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Halogenation: The bromine and trifluoromethyl groups increase the molecular weight and can influence intermolecular interactions.

Given this structure, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents and may have limited solubility in nonpolar solvents.

General Experimental Workflow for Solubility Determination

While specific experimental protocols for this compound were not found, a general and widely accepted method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method. The following workflow outlines the typical steps involved.

G cluster_0 Experimental Steps A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature with agitation C Phase Separation B->C Centrifugation or Filtration D Analysis of Supernatant C->D Dilute and analyze (e.g., HPLC, UV-Vis) E Data Calculation and Reporting D->E Calculate concentration (e.g., mg/mL)

Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.

Detailed Experimental Protocol (Generalized)
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days and should be determined empirically.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

  • Analysis of Supernatant: A known volume of the clear supernatant is carefully withdrawn, diluted with a suitable solvent, and its concentration is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Data Calculation and Reporting: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application involving this compound will depend on the desired outcome, whether it be for a chemical reaction, purification, or formulation. The following diagram illustrates the logical considerations for solvent selection.

G A Desired Application B Chemical Reaction A->B C Purification (Recrystallization) A->C D Formulation A->D E High Solubility of Reactants Low Interference with Reaction B->E F High Solubility at High Temperature Low Solubility at Low Temperature C->F G High Solubility and Stability Biocompatibility D->G

Caption: A decision tree for selecting an appropriate solvent based on the intended application.

Conclusion

While specific, publicly accessible quantitative data on the solubility of this compound is scarce, an understanding of its chemical structure allows for qualitative predictions of its solubility behavior. For precise quantitative data, it is imperative to perform experimental determinations. The generalized experimental workflow provided can serve as a foundational protocol for such studies. The selection of an appropriate organic solvent is a critical step in the successful application of this compound in research and development, and should be guided by the specific requirements of the intended process.

Spectroscopic and Structural Elucidation of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 351003-61-7

  • Molecular Formula: C₇H₅BrF₃NO₂S

  • Molecular Weight: 304.08 g/mol

  • Appearance: Solid

  • Melting Point: 185-189 °C

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Singlet2H-SO₂NH₂
~8.1Doublet1HAr-H
~7.9Doublet of doublets1HAr-H
~7.7Doublet1HAr-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~142C-SO₂
~135C-Br
~132Ar-CH
~129 (quartet)C-CF₃
~128Ar-CH
~125Ar-CH
~123 (quartet)-CF₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~-61Singlet-CF₃

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretch (sulfonamide)
1600 - 1450MediumAromatic C=C stretch
1350 - 1300StrongAsymmetric SO₂ stretch
1180 - 1150StrongSymmetric SO₂ stretch
1300 - 1100StrongC-F stretch
800 - 600MediumC-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
303/305High[M]⁺ (Molecular ion peak with bromine isotopes)
240/242Medium[M - SO₂NH]⁺
224/226Medium[M - SO₂NH₂]⁺
175High[C₆H₃BrF₃]⁺
69High[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

  • ¹⁹F NMR Acquisition: The fluorine-19 NMR spectrum is acquired, and chemical shifts are referenced to an external standard, such as trichlorofluoromethane (CFCl₃) at δ 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[1]

    • The ground sample is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[1]

    • The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[1]

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.[2][3]

  • Ionization Method (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][4]

    • This bombardment leads to the ionization of the molecules, often causing them to fragment in a reproducible manner.[2][3][4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Structure->Purity

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Structural Relationships in Spectroscopic Analysis

This diagram illustrates how different parts of the molecule correspond to the spectroscopic techniques used for its analysis.

structural_spectroscopy cluster_molecule This compound cluster_techniques Spectroscopic Techniques Aromatic Aromatic Ring (C₆H₃Br) H_NMR ¹H NMR Aromatic->H_NMR Aromatic Protons C_NMR ¹³C NMR Aromatic->C_NMR Aromatic Carbons MS_Spec Mass Spectrometry Aromatic->MS_Spec Fragmentation Pattern CF3 Trifluoromethyl Group (-CF₃) CF3->C_NMR CF₃ Carbon F_NMR ¹⁹F NMR CF3->F_NMR Fluorine Atoms CF3->MS_Spec Fragmentation Pattern Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->H_NMR Amide Protons IR_Spec IR Spectroscopy Sulfonamide->IR_Spec N-H & S=O Stretches

Caption: Correlation of molecular fragments with spectroscopic analysis techniques.

References

2-Bromo-5-(trifluoromethyl)benzenesulfonamide stability and reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity Profile of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a sulfonamide moiety, a bromine atom, and a trifluoromethyl group offers multiple reaction sites for synthetic elaboration. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported physical properties with a theoretical and inferred profile based on the well-established chemistry of its functional groups and data from analogous structures. It is intended to serve as a foundational resource for researchers, providing insights into its handling, storage, and synthetic applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its high melting point suggests strong intermolecular forces in the crystal lattice and implies good thermal stability under standard conditions.

PropertyValueReference(s)
CAS Number 351003-61-7[1][2]
Molecular Formula C₇H₅BrF₃NO₂S[1][2]
Molecular Weight 304.08 g/mol [1][2]
Appearance Solid[1]
Melting Point 185-189 °C[1]
Solubility Data not available; likely soluble in polar organic solvents like methanol, THF, and DMSO.

Stability Profile

A comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and compatibility with various experimental conditions. While specific stability studies on this compound are not widely published, a reliable profile can be inferred from data on related sulfonamides and trifluoromethylated aromatic compounds.

Thermal Stability

The compound's crystalline nature and high melting point (185-189 °C) are indicative of significant thermal stability. It is expected to be stable under standard laboratory and storage temperatures. Decomposition would likely occur only at elevated temperatures, approaching or exceeding its melting point. The thermal decomposition of sulfonamides can be complex, but generally involves the cleavage of the C-S and S-N bonds.

Hydrolytic Stability

General studies on sulfonamides indicate that they are typically hydrolytically stable, particularly at neutral to alkaline pH, exhibiting long half-lives.[3][4][5] However, degradation can be accelerated under strongly acidic conditions, which can catalyze the cleavage of the sulfonamide bond. Given this, this compound is predicted to be stable in aqueous solutions under most common experimental and environmental pH ranges (pH 4-9).

Photostability

Substituted aromatic compounds often absorb UV radiation and can be susceptible to photodegradation.[1] While this molecule lacks the aniline moiety that acts as the primary chromophore for photodegradation in many sulfonamide antibiotics, the substituted benzene ring itself can absorb UV light.[6] Prolonged exposure to high-intensity light, particularly UV, could potentially lead to degradation, possibly through cleavage of the C-Br or C-S bonds.

Recommended Storage and Handling

Based on the available data and inferred stability, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the sulfonamide, the aromatic bromo substituent, and the trifluoromethyl group. This combination makes it a highly valuable and versatile synthetic intermediate.

cluster_hydrolytic Hydrolytic Stability (OECD 111) cluster_thermal Thermal Stability cluster_photo Photostability (ICH Q1B) start Start: Stability Assessment Workflow prep_hydro Prepare Solutions (pH 4, 7, 9) start->prep_hydro prep_thermal Prepare Sample (2-10 mg) start->prep_thermal prep_photo Prepare Solid & Solution Samples start->prep_photo incubate Incubate at Constant Temp (e.g., 50°C) prep_hydro->incubate analyze_hydro Analyze via HPLC at Time Intervals incubate->analyze_hydro calc_hydro Calculate Half-life (t½) analyze_hydro->calc_hydro end End: Complete Stability Profile calc_hydro->end run_tga Run TGA (e.g., 10°C/min to 600°C) prep_thermal->run_tga run_dsc Run DSC prep_thermal->run_dsc analyze_thermal Determine Decomposition Temp run_tga->analyze_thermal run_dsc->analyze_thermal analyze_thermal->end expose Expose to Light (>1.2 million lux-hrs) prep_photo->expose analyze_photo Analyze via HPLC vs. Dark Control expose->analyze_photo assess_photo Assess Change in Appearance & Purity analyze_photo->assess_photo assess_photo->end

References

The Versatile Building Block: A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key chemical intermediate increasingly recognized for its utility as a versatile building block in modern organic synthesis. Its unique trifluoromethylated and halogenated aromatic structure provides a valuable scaffold for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The presence of a bromine atom facilitates a variety of cross-coupling reactions, while the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules. The sulfonamide moiety itself is a well-established pharmacophore present in numerous therapeutic agents. This in-depth guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important building block, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 351003-61-7[1]
Molecular Formula C₇H₅BrF₃NO₂S[1]
Molecular Weight 304.08 g/mol [1]
Melting Point 185-189 °C[1]
Appearance Solid[1]
Solubility Soluble in many organic solventsGeneral Knowledge

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-(trifluoromethyl)aniline. The aniline is first converted to the corresponding sulfonyl chloride, which is then subjected to amination.

G cluster_0 Synthesis Pathway 2-Bromo-5-(trifluoromethyl)aniline 2-Bromo-5-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 2-Bromo-5-(trifluoromethyl)aniline->Diazonium Salt NaNO₂, HCl 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Diazonium Salt->2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride SO₂, CuCl₂ This compound This compound 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride->this compound NH₄OH

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting solid is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis: A Building Block for Cross-Coupling Reactions

The aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, heteroaryl, and amino groups at the 2-position, leading to a diverse range of substituted benzenesulfonamide derivatives.

G cluster_1 Cross-Coupling Reactions BuildingBlock This compound SuzukiProduct 2-Aryl-5-(trifluoromethyl)benzenesulfonamides BuildingBlock->SuzukiProduct Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) BuchwaldProduct 2-(Dialkylamino)-5-(trifluoromethyl)benzenesulfonamides BuildingBlock->BuchwaldProduct Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base)

Figure 2: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethyl)benzenesulfonamides

General Protocol:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, and water)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O901080-90
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101675-85

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-amino-5-(trifluoromethyl)benzenesulfonamides

General Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Amination Reactions:

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhos (1/2)NaOtBuToluene1001290-98
AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane1101880-90
BenzylaminePd₂(dba)₃/SPhos (1/2)K₃PO₄Toluene1001685-95

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Application in Medicinal Chemistry: Synthesis of Celecoxib Analogues and Cyclooxygenase-2 (COX-2) Inhibition

Benzenesulfonamides are a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, with celecoxib being a prominent example. The structural features of this compound make it an ideal starting material for the synthesis of novel celecoxib analogues. The trifluoromethyl group is a key feature in many COX-2 inhibitors, contributing to their selectivity and potency.

The general synthetic strategy involves the reaction of a substituted hydrazine with a β-diketone to form the pyrazole core, a key structural motif in celecoxib and its analogues. This compound, after conversion to the corresponding hydrazine, can be utilized in this reaction.

G cluster_2 COX-2 Inhibition Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins CelecoxibAnalogue Celecoxib Analogue (Synthesized from Building Block) CelecoxibAnalogue->COX2 Inhibition

Figure 3: Simplified signaling pathway of COX-2 inhibition.

The inhibition of the COX-2 enzyme by these celecoxib analogues blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor to various prostaglandins that mediate inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the pharmaceutical industry to create anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its aryl bromide moiety in key cross-coupling reactions provide access to a wide array of complex molecules. Its application in the synthesis of potential therapeutic agents, such as COX-2 inhibitors, highlights its significance for researchers in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this important chemical intermediate in advancing synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a reliable and reproducible pathway starting from commercially available 2-bromobenzotrifluoride.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Nitration: Electrophilic aromatic substitution on 2-bromobenzotrifluoride to introduce a nitro group, yielding 2-bromo-5-nitrobenzotrifluoride.

  • Reduction: Conversion of the nitro group to an amine to produce 2-Bromo-5-(trifluoromethyl)aniline.

  • Sulfonamide Formation: A two-part process involving the conversion of the aniline to a sulfonyl chloride via a Sandmeyer-type reaction, followed by amination to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-nitrobenzotrifluoride

This procedure details the nitration of 2-bromobenzotrifluoride.

Materials:

  • 2-bromobenzotrifluoride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Sodium hydroxide solution (for neutralization)

  • Water

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid at room temperature.[1]

  • Maintain the temperature of the reaction mixture between 50-60°C and slowly add 390 g of 2-bromobenzotrifluoride.[1][2]

  • After the addition is complete, continue stirring the mixture at 50-60°C. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[1]

  • Once the reaction is complete, allow the mixture to cool and settle, leading to phase separation.

  • Separate the upper organic layer and wash it with a suitable alkali solution (e.g., sodium hydroxide solution) until neutral, followed by washing with water.

  • Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain 2-bromo-5-nitrobenzotrifluoride as a bright yellow liquid.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesPurityYield (%)
2-bromobenzotrifluoride225.01390 g1.73--
Fuming nitric acid63.01120 g1.90--
Conc. sulfuric acid98.08260 g2.65--
2-bromo-5-nitrobenzotrifluoride270.01450.4 g1.6795% (GC)92
Step 2: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline

This protocol describes the reduction of 2-bromo-5-nitrobenzotrifluoride.

Materials:

  • 2-bromo-5-nitrobenzotrifluoride

  • Methanol

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Debromination inhibitor (optional)

Procedure:

  • In a high-pressure hydrogenation reactor, add methanol, 2-bromo-5-nitrobenzotrifluoride, and a catalytic amount of Raney Nickel. A debromination inhibitor can also be added.[2]

  • Seal the reactor and purge it with hydrogen gas multiple times.

  • Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa and heat the reaction mixture to 80-90°C with stirring.[2]

  • Maintain these conditions until the consumption of hydrogen gas ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Remove methanol and water from the filtrate by distillation under reduced pressure.

  • The crude product can be purified by simple distillation to yield 2-Bromo-5-(trifluoromethyl)aniline as a pale yellow liquid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )PurityYield (%)
2-bromo-5-nitrobenzotrifluoride270.01--
2-Bromo-5-(trifluoromethyl)aniline240.02HighHigh (reported up to 98.8%)
Step 3: Synthesis of this compound

This final step is a two-part process involving the formation of a sulfonyl chloride followed by amination.

Part A: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (via Sandmeyer-type reaction)

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Concentrated hydrochloric acid or hydrobromic acid

  • Sodium nitrite

  • Sulfur dioxide

  • Glacial acetic acid

  • Cuprous chloride (catalyst)

  • Ice

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Diazotization: Dissolve 2-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add a catalytic amount of cuprous chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture. Control the addition rate to maintain the reaction temperature below 30°C. Foaming may occur and can be controlled with a few drops of ether.

  • After the addition is complete, stir the reaction mixture for several hours at room temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain crude 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. This can be purified by distillation or used directly in the next step.

Part B: Amination to this compound

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Aqueous ammonia or ammonia gas

  • Suitable solvent (e.g., tetrahydrofuran, dioxane, or acetone)

Procedure:

  • Dissolve the crude or purified 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid. A reported melting point for this compound is 185-189 °C.

Quantitative Data (Estimated):

Reactant/ProductMolecular Weight ( g/mol )PurityYield (%)
2-Bromo-5-(trifluoromethyl)aniline240.02--
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride323.51-70-85 (typical for Sandmeyer)
This compound304.08>95% (after recrystallization)80-95 (typical for amination)

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sulfonamide Formation A 2-bromobenzotrifluoride B 2-bromo-5-nitrobenzotrifluoride A->B HNO3, H2SO4 50-60°C C 2-Bromo-5-(trifluoromethyl)aniline B->C H2, Raney Ni 80-90°C, 0.8-1.0 MPa D 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride C->D 1. NaNO2, HCl 2. SO2, CuCl E This compound D->E NH3 (aq)

Caption: Synthetic pathway for this compound.

References

Application Note: High-Purity Purification of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, ensuring high purity for downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for the development of a successful purification protocol.

PropertyValueReference
CAS Number 351003-61-7
Molecular Formula C₇H₅BrF₃NO₂S[3]
Molecular Weight 304.08 g/mol
Appearance Solid
Melting Point 185-189 °C[4]
Density 1.809 g/cm³[4]

Experimental Protocol: Purification by Recrystallization

This protocol outlines a systematic approach to purify this compound. The core principle involves dissolving the impure solid in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[1][5]

Part 1: Solvent Selection (Screening)

Methodology:

  • Place approximately 10-20 mg of the crude this compound into several different test tubes.

  • Add 0.5 mL of a candidate solvent to each test tube. Candidate solvents should span a range of polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a potentially good solvent.

  • Allow the hot solutions that dissolved the compound to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields the highest recovery of pure-looking crystals is the best choice.

  • Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Results

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation upon CoolingObservations
Example: EthanolSparingly solubleCompletely solubleAbundant, well-defined crystalsPotential good solvent
Example: HexaneInsolubleInsolubleN/AUnsuitable solvent
Example: AcetoneSolubleSolubleN/AUnsuitable solvent
(Record your results here)
Part 2: Recrystallization Workflow

The following diagram illustrates the logical workflow for the purification process.

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Compound in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Cool Slowly to Room Temperature D->F No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Compound J->K Connections Connections

Caption: Workflow for the recrystallization of this compound.

Part 3: Detailed Step-by-Step Protocol

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Heat the chosen solvent in a separate beaker on a hot plate. Never heat organic solvents with an open flame.

  • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the compound just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.

2. Decolorization (Optional):

  • If the hot solution is colored, and the pure compound is known to be colorless, colored impurities may be present.

  • Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the charcoal.[1]

3. Hot Filtration (Required if charcoal was used or insoluble impurities are present):

  • If charcoal was added or if insoluble impurities are visible in the hot solution, they must be removed by filtering the solution while it is still hot.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

5. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Transfer the crystals and the solvent to the funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.[1]

6. Drying:

  • Continue to draw air through the Büchner funnel to partially dry the crystals.[1]

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator until a constant weight is achieved.

7. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (185-189 °C) is a good indicator of high purity.

  • Purity can be further confirmed by techniques such as HPLC, TLC, or NMR spectroscopy.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including analogues of drugs like Celecoxib.[1][2][3][4][5] 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry due to the presence of the trifluoromethyl and sulfonamide functional groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. As an electron-deficient aryl bromide, its reactivity in Suzuki coupling reactions requires careful optimization of catalytic systems.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki coupling of this compound with various arylboronic acids.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with arylboronic acids. The data is compiled from established protocols for structurally similar electron-deficient aryl bromides.[8][9][10]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)90-10012-2475-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1008-1680-95
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101270-85
43-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄1,4-Dioxane10010-1878-92
54-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)CsFTHF8012-2465-80

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a stream of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of inert gas and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

General experimental workflow for Suzuki coupling.

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Derivatization of the Sulfonamide Group of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the sulfonamide group of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. This compound serves as a versatile building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below focus on N-alkylation and N-arylation, two common and effective strategies for modifying the sulfonamide moiety.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents. The ability to modify the sulfonamide nitrogen of this compound provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of lead compounds. The presence of the electron-withdrawing trifluoromethyl group and the synthetically versatile bromine atom on the phenyl ring makes this scaffold particularly attractive for the generation of diverse chemical libraries.

Derivatives of benzenesulfonamides have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, N-alkylated derivatives of this compound have been investigated as potential antimicrobial and antimalarial agents, with a proposed mechanism of action involving the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of pathogens like Plasmodium falciparum.[1]

Derivatization Strategies

The primary methods for derivatizing the sulfonamide group of this compound are N-alkylation and N-arylation.

  • N-Alkylation: This involves the introduction of an alkyl group onto the sulfonamide nitrogen. Common methods include reaction with alkyl halides in the presence of a base or transition metal-catalyzed reactions using alcohols.

  • N-Arylation: This involves the formation of a nitrogen-aryl bond. The most prevalent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Experimental Protocols

The following section provides detailed protocols for the N-alkylation and N-arylation of this compound.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of sulfonamide).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated sulfonamide.

Quantitative Data Summary (N-Alkylation):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of this compound with aryl amines using a palladium catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Aryl amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to form the active catalyst complex.

  • Add this compound (1.0 eq), the aryl amine (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated sulfonamide.

Quantitative Data Summary (Buchwald-Hartwig N-Arylation):

Aryl AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012-1875-85
4-MethoxyanilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane10016-2470-80
4-ChloroanilinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene12018-2465-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general method for the N-arylation of this compound with phenols using a copper catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Phenol (1.2 - 2.0 equivalents)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), L-proline) (20-40 mol%)

  • Base (e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃)) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the phenol (1.5 eq), CuI (15 mol%), the ligand (e.g., DMEDA, 30 mol%), and the base (e.g., K₃PO₄, 2.5 eq).

  • Add the anhydrous solvent (e.g., dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110-130°C) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-arylated sulfonamide.

Quantitative Data Summary (Ullmann N-Arylation):

PhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolCuI (15)DMEDA (30)K₃PO₄Dioxane1202460-70
4-MethoxyphenolCuI (20)L-proline (40)K₂CO₃DMSO13024-3655-65
4-ChlorophenolCuI (15)DMEDA (30)K₃PO₄Dioxane1202450-60

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants, Catalyst, Ligand, and Base add_solvent Add Anhydrous Solvent start->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography

Caption: General experimental workflow for the derivatization of this compound.

Signaling Pathway: Inhibition of Dihydropteroate Synthase (DHPS)

Derivatives of this compound have been investigated as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of various pathogens, including the malaria parasite Plasmodium falciparum. Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).[2][3][4][5][6]

DHPS_Inhibition cluster_pathway Folate Biosynthesis Pathway (Plasmodium falciparum) cluster_inhibition Mechanism of Inhibition GTP GTP Dihydroneopterin_PPP 7,8-Dihydroneopterin Triphosphate GTP->Dihydroneopterin_PPP GTPCH Hydroxymethyldihydropterin_PP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate Dihydroneopterin_PPP->Hydroxymethyldihydropterin_PP HPPK Dihydropteroate 7,8-Dihydropteroate Hydroxymethyldihydropterin_PP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_synthesis DNA Synthesis Amino Acid Metabolism Tetrahydrofolate->DNA_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS_enzyme DHPS Enzyme PABA->DHPS_enzyme Natural Substrate Sulfonamide Sulfonamide Derivative (e.g., 2-Bromo-5-(CF3)benzenesulfonamide deriv.) Sulfonamide->DHPS_enzyme Competitive Inhibitor

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamide derivatives in the folate biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets.[3] Coupled with a trifluoromethyl group, which can enhance metabolic stability and binding affinity, 2-Bromo-5-(trifluoromethyl)benzenesulfonamide emerges as a valuable starting material for the synthesis of novel kinase inhibitors.[4]

This document provides detailed application notes and experimental protocols for the synthesis of a new class of kinase inhibitors derived from this compound, with a focus on their potential as p38 MAP kinase inhibitors. The protocols leverage the robust and versatile Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety, a common scaffold in kinase inhibitor design.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary synthetic route for generating a diverse library of kinase inhibitors from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of the aryl bromide with a variety of boronic acids or esters, in this case, a substituted pyrazole boronic acid ester. This approach offers a modular and efficient way to explore the structure-activity relationship (SAR) of the resulting compounds.

G start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki boronic_acid Pyrazole Boronic Acid Derivative (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) boronic_acid->suzuki product Novel Pyrazolyl-Benzenesulfonamide (Kinase Inhibitor Candidate) suzuki->product evaluation Biological Evaluation (Kinase Assays) product->evaluation data SAR Analysis and Lead Optimization evaluation->data G cluster_0 Extracellular Stress Stimuli cluster_1 Upstream Kinases cluster_2 Downstream Effectors cluster_3 Cellular Responses Cytokines Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Cytokines->MAPKKK UV UV UV->MAPKKK Osmotic_Shock Osmotic_Shock Osmotic_Shock->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Other Other Substrates p38->Other inhibitor Pyrazolyl-Benzenesulfonamide Inhibitor inhibitor->p38 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Other->Cell_Cycle_Arrest

References

Application of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a versatile chemical intermediate of significant interest in medicinal chemistry. Its unique structural features, a trifluoromethyl group and a bromine atom on a benzenesulfonamide scaffold, provide a valuable platform for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl moiety is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a convenient synthetic handle for various cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents.

Application Notes

Antimicrobial and Antimalarial Agents via Dihydropteroate Synthase (DHPS) Inhibition

Rationale: The sulfonamide moiety is a well-established pharmacophore for the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of microorganisms.[1][2][3] This pathway is essential for the synthesis of nucleic acids and some amino acids, making it an attractive target for antimicrobial and antimalarial drugs. By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), sulfonamide-based drugs can selectively disrupt microbial growth.[3][4] The trifluoromethyl group in this compound can enhance the inhibitory potency and pharmacokinetic profile of the resulting derivatives.

Synthetic Strategy: The primary sulfonamide group can be further functionalized, or the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents, thereby generating a library of novel DHPS inhibitors.

Modulators of Voltage-Gated Sodium Channels (Nav) for Pain and Neurological Disorders

Rationale: Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells.[5][6] Dysregulation of Nav channel function is implicated in a variety of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Benzenesulfonamide derivatives have been identified as potent and selective inhibitors of specific Nav channel isoforms, such as Nav1.7, which is a key mediator of pain signals.[7][8] The unique electronic and steric properties conferred by the trifluoromethyl and bromo substituents can be exploited to fine-tune the selectivity and potency of Nav channel modulators.

Synthetic Strategy: The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can be further elaborated via the bromo substituent to generate novel Nav channel blockers. High-throughput screening using automated patch-clamp electrophysiology is typically employed to evaluate the activity of these compounds.

Enzyme Inhibitors for Metabolic Diseases: α-Glucosidase Inhibition

Rationale: α-Glucosidase is a key enzyme in the digestive tract responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia in patients with type 2 diabetes. Various heterocyclic and aromatic compounds have been shown to inhibit α-glucosidase. The trifluoromethylbenzenesulfonamide scaffold can serve as a starting point for the design of novel α-glucosidase inhibitors.

Synthetic Strategy: The core scaffold can be modified by introducing different functional groups through reactions at the sulfonamide nitrogen or by substitution of the bromine atom. The resulting compounds can then be screened for their α-glucosidase inhibitory activity using in vitro enzymatic assays.

Quantitative Data

The following tables summarize the biological activities of benzenesulfonamide derivatives and related compounds, demonstrating the potential of this chemical class in drug discovery.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound ClassOrganismMIC (μg/mL)Reference
Sulfonamide DerivativesE. coli50[9]
B. subtilis100[9]
B. linens100[9]
Sulfamethoxazole (Reference)E. coli>300[9]

Table 2: Voltage-Gated Sodium Channel (Nav1.7) Inhibitory Activity of Benzenesulfonamide Derivatives

Compound ClassAssay TypeIC50 (nM)Reference
ArylsulfonamideDepolarized13 - 18[10]
ArylsulfonamideHyperpolarized>1000[10]

Table 3: α-Glucosidase Inhibitory Activity of Trifluoromethyl-Containing Compounds

Compound ClassEnzyme SourceIC50 (µM)Reference
Fluorinated Benzenesulfonic EsterSaccharomyces cerevisiae3.9 - 13.1N/A
Acarbose (Reference)Saccharomyces cerevisiae195.2[11]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-2-bromo-5-(trifluoromethyl)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives from this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl or aryl halide (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[9]

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol measures the ability of synthesized compounds to inhibit α-glucosidase activity.[1]

Materials:

  • Synthesized compounds

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound solution and α-glucosidase solution. Incubate at 37°C for 10 minutes.

  • Add the pNPG substrate to initiate the reaction.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Calculate the percentage inhibition and determine the IC50 value.

Mandatory Visualizations

DHPS_Inhibition_Pathway cluster_folate Folate Biosynthesis Pathway cluster_inhibition Inhibition DHPPP DHPPP Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS_enzyme DHPS Enzyme PABA->DHPS_enzyme Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleic Acid\nSynthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid\nSynthesis Sulfonamide 2-Bromo-5-(trifluoromethyl) benzenesulfonamide Derivative Sulfonamide->DHPS_enzyme Competitive Inhibition

Caption: Inhibition of the folate biosynthesis pathway by a sulfonamide derivative.

Experimental_Workflow_Synthesis Start Start: 2-Bromo-5-(trifluoromethyl) benzenesulfonamide Reaction Reaction: + Alkyl/Aryl Halide + K₂CO₃ in DMF Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Derivative Purification->Product Characterization Structural Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of N-substituted derivatives.

Bioassay_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound Synthesized Derivative Assay In Vitro Assay (e.g., MIC, IC50) Compound->Assay Data Quantitative Data Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical workflow from compound synthesis to lead identification.

References

Application Notes and Protocols: Development of Anti-Influenza Agents from Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant and persistent threat to global public health, causing seasonal epidemics and occasional pandemics with high morbidity and mortality rates.[1] The continuous evolution of influenza viruses through antigenic drift and shift necessitates the development of novel antiviral agents with diverse mechanisms of action to combat emerging drug-resistant strains.[1] Benzenesulfonamide derivatives have emerged as a promising class of small molecules with potent anti-influenza activity, targeting various stages of the viral life cycle. This document provides a comprehensive overview of the development of benzenesulfonamide-based anti-influenza agents, including detailed experimental protocols and data summaries to guide researchers in this field.

Mechanisms of Action

Benzenesulfonamide derivatives have been successfully developed to target multiple key proteins in the influenza virus replication cycle:

  • Hemagglutinin (HA) Inhibitors: A significant focus has been on developing benzenesulfonamides that inhibit the function of hemagglutinin, a viral surface glycoprotein essential for viral entry into host cells.[1][2] These inhibitors bind to the HA protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[1][2][3][4] This mechanism effectively blocks the release of the viral genome into the cytoplasm, halting infection at an early stage.[2][4]

  • M2 Proton Channel Blockers: Some benzenesulfonamide derivatives have been designed to inhibit the M2 proton channel of influenza A viruses.[5] The M2 ion channel is crucial for the uncoating of the virus within the endosome by allowing protons to enter the virion, which dissociates the viral ribonucleoprotein (vRNP) complex from the matrix protein M1. By blocking this channel, these compounds prevent viral uncoating and subsequent replication.

  • Neuraminidase (NA) Inhibitors: The sulfonamide moiety has also been incorporated into the design of inhibitors targeting neuraminidase, another critical viral surface glycoprotein.[6][7][8] NA is responsible for cleaving sialic acid residues from host cell and progeny virion surfaces, facilitating the release of newly formed virus particles from infected cells.[9] By inhibiting NA, these agents prevent the spread of the virus to other cells.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the antiviral activity and cytotoxicity of representative benzenesulfonamide derivatives against various influenza virus strains.

Table 1: Anti-Influenza Activity of Hemagglutinin (HA) Inhibitors
CompoundVirus StrainAssayEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
28 A/Weiss/43 (H1N1)CPE210>100>476[1][3]
40 A/Weiss/43 (H1N1)CPE86>100>1163[1][3]
RO5464466 A/Weiss/43 (H1N1)CPE210--[4][10]
RO5487624 A/Weiss/43 (H1N1)CPE86--[10]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50; CPE: Cytopathic Effect Assay.

Table 2: Anti-Influenza Activity of M2 Channel Inhibitors
CompoundVirus StrainAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
11k H5N1 (Amantadine-sensitive)Plaque Reduction0.4756.36119.9[5]
11a H5N1 (Amantadine-sensitive)Plaque Reduction1.06>100>94.3[5]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.

Table 3: Anti-Influenza Activity of Neuraminidase (NA) Inhibitors (Oseltamivir Derivatives)
CompoundVirus StrainAssayIC50 (nM)EC50 (nM)Reference
7d (OC-hydroxamate) H1N1 (Wild-type)NA Inhibition / Antiviral6.460.1[8]
9b (GOC-hydroxamate) H275Y (Tamiflu-resistant)Antiviral-2300[8]
12a (GOC-sulfonamide) H275Y (Tamiflu-resistant)Antiviral-6900[8]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; OC: Oseltamivir Carboxylic Acid; GOC: Guanidino-Oseltamivir Carboxylic Acid.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral activity of compounds by measuring their ability to protect cells from virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Protocol:

  • Seed MDCK cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • The following day, wash the cells with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the test compounds in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

  • Add the diluted compounds to the cells.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the compound concentration that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

Materials:

  • MDCK cells

  • MEM/agarose overlay medium

  • Influenza virus stock

  • Test compounds

  • Crystal violet solution

  • 6-well plates

Protocol:

  • Grow MDCK cells to confluence in 6-well plates.

  • Prepare serial dilutions of the virus stock and infect the cells for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with MEM/agarose medium containing different concentrations of the test compound.

  • Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with crystal violet solution.

  • Count the number of plaques and calculate the EC50 value, which is the compound concentration that reduces the number of plaques by 50%.

Hemagglutinin (HA)-Mediated Hemolysis Assay

This assay determines if a compound can inhibit the low pH-induced conformational change of HA, which is necessary for membrane fusion.

Materials:

  • Chicken red blood cells (RBCs)

  • Influenza virus

  • Test compounds

  • PBS at various pH values (e.g., pH 7.4 and pH 5.5)

  • 96-well V-bottom plates

Protocol:

  • Wash chicken RBCs with PBS (pH 7.4).

  • In a 96-well plate, mix the influenza virus with serial dilutions of the test compound and incubate for 30 minutes at room temperature.

  • Add the washed RBCs to the virus-compound mixture and incubate for 1 hour on ice to allow virus attachment.

  • Pellet the RBCs by centrifugation and resuspend them in acidic PBS (pH 5.5) to trigger fusion.

  • Incubate for 30 minutes at 37°C.

  • Pellet the intact RBCs by centrifugation.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release (hemolysis).

  • Calculate the concentration of the compound that inhibits hemolysis by 50%.

Visualizations

Signaling Pathway: Influenza Virus Entry and Uncoating

Influenza_Entry cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA) Virus_Endosome Virus in Endosome HA_Conformation HA Conformational Change Virus_Endosome->HA_Conformation 3. Acidification M2_Channel M2 Proton Channel Virus_Endosome->M2_Channel 3. Acidification Fusion Membrane Fusion HA_Conformation->Fusion Uncoating Viral RNP Release Fusion->Uncoating M2_Channel->Uncoating Cytoplasm Cytoplasm Uncoating->Cytoplasm 4. Replication Receptor->Virus_Endosome 2. Endocytosis HA_Inhibitor Benzenesulfonamide HA Inhibitors HA_Inhibitor->HA_Conformation Inhibit M2_Inhibitor Benzenesulfonamide M2 Inhibitors M2_Inhibitor->M2_Channel Block

Caption: Influenza virus entry pathway and points of inhibition by benzenesulfonamide derivatives.

Experimental Workflow: Antiviral Compound Screening

Antiviral_Screening_Workflow start Start: Compound Library (Benzenesulfonamide Derivatives) cpe_assay Primary Screening: Cytopathic Effect (CPE) Assay start->cpe_assay hit_compounds Hit Compounds cpe_assay->hit_compounds cytotoxicity Cytotoxicity Assay (CC50) hit_compounds->cytotoxicity plaque_assay Secondary Screening: Plaque Reduction Assay (EC50) hit_compounds->plaque_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity->selectivity_index lead_compounds Lead Compounds selectivity_index->lead_compounds High SI plaque_assay->selectivity_index moa_studies Mechanism of Action Studies (e.g., Hemolysis Assay, M2 Assay) animal_studies In Vivo Efficacy Studies (Mouse Model) moa_studies->animal_studies lead_compounds->moa_studies end Candidate for Further Development animal_studies->end

Caption: A typical workflow for screening and identifying potent anti-influenza compounds.

Logical Relationship: Drug Development Cascade

Drug_Development_Cascade cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development target_id Target Identification Hemagglutinin (HA) M2 Proton Channel Neuraminidase (NA) lead_gen Lead Generation High-Throughput Screening Structure-Based Design (Benzenesulfonamides) target_id->lead_gen lead_opt Lead Optimization Improve Potency (EC50) Reduce Toxicity (CC50) Improve PK/PD lead_gen->lead_opt in_vivo In Vivo Studies Efficacy in Animal Models (e.g., Mice) Toxicology lead_opt->in_vivo clinical_trials Clinical Trials Phase I (Safety) Phase II (Efficacy) Phase III (Large Scale) in_vivo->clinical_trials

Caption: The logical progression of developing anti-influenza agents from discovery to clinical trials.

References

Application Notes and Protocols for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key pharmaceutical intermediate valued for its dual reactive sites: a bromine atom amenable to cross-coupling reactions and a sulfonamide moiety that is a common pharmacophore. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as metabolic stability and bioavailability.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the synthesis of analogs of the selective COX-2 inhibitor, Celecoxib.

Core Applications in Drug Discovery

The trifluoromethyl-benzenesulfonamide scaffold is a cornerstone in the development of selective COX-2 inhibitors.[3][4][5][6][7] Celecoxib, a widely prescribed anti-inflammatory drug, features a related 4-(trifluoromethyl)phenylsulfonamide structure. This compound serves as a versatile starting material for the synthesis of novel diaryl pyrazole derivatives, a class of compounds known for their potent and selective COX-2 inhibition. The bromine atom allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of the chemical space around this privileged scaffold.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, which can be adapted for this compound.

ParameterConditionSource
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃[8]
Ligand SPhos, XPhos[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[8]
Solvent Toluene, Dioxane, THF, DMF[8]
Temperature 80-120 °C[8]
Reaction Time 2-24 hours[8]

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Pyrazole Analog via Suzuki-Miyaura Coupling

This protocol describes a plausible synthetic route to a diaryl pyrazole analog, a potential COX-2 inhibitor, using this compound as a starting material.

Step 1: Suzuki-Miyaura Coupling of this compound with 4-methylphenylboronic acid

  • Materials:

    • This compound (1.0 equiv)

    • 4-methylphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Step 2: Conversion to the Final Diaryl Pyrazole Analog

The product from Step 1 can be further elaborated to the final diaryl pyrazole structure through established literature methods for Celecoxib synthesis, which typically involve condensation with a trifluoromethylated β-diketone.[9][10]

Visualizations

Logical Workflow for the Synthesis of a Celecoxib Analog

G A This compound C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 100°C) A->C B 4-methylphenylboronic acid B->C D Intermediate: 2-(4-methylphenyl)-5-(trifluoromethyl)benzenesulfonamide C->D E Condensation Reaction with 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione D->E F Final Product: Diaryl Pyrazole Analog (Celecoxib Analog) E->F

Caption: Proposed synthetic workflow for a Celecoxib analog.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition pd_add Oxidative Addition pd_trans R-Pd(II)L2-R' pd_complex->pd_trans Transmetalation transmetal Transmetalation boronate R'-B(OR)2 pd_trans->pd0 Reductive Elimination reductive Reductive Elimination product R-R' halide R-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Characterization of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols for HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The methodologies outlined below are designed for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two pivotal techniques in the identification, quantification, and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of moderately polar compounds like this compound. The following protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify it in a given sample.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 50% B10-12 min: 50-80% B12-15 min: 80% B15-16 min: 80-50% B16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard & Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Standard Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, likely after derivatization to improve its volatility and thermal stability, although direct analysis may be possible. The following is a general protocol that may need optimization.

Experimental Protocol: GC-MS

Objective: To identify this compound and characterize its fragmentation pattern.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • This compound.

  • Anhydrous solvent for injection (e.g., dichloromethane or ethyl acetate).

  • Optional: Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Mass Range m/z 40-500

Sample Preparation:

  • Direct Injection: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 100 µg/mL in ethyl acetate).

  • Derivatization (Optional): To a known amount of the sample, add the derivatizing agent (e.g., BSTFA) and a suitable solvent in a sealed vial. Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete reaction. Cool to room temperature before injection.

Expected Mass Spectrum Fragmentation: The mass spectrum of this compound (Molecular Weight: 304.08 g/mol ) under electron ionization is expected to show characteristic fragments.[2] The presence of bromine will result in isotopic peaks (M and M+2) with nearly equal intensity. Key fragmentation pathways may include the loss of the trifluoromethyl group (-CF3), the sulfonamide group (-SO2NH2), and bromine (-Br). The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the detachment of the trifluoromethyl radical.[3]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation start Dissolve Sample in Volatile Solvent derivatize Optional: Derivatization (e.g., with BSTFA) start->derivatize inject Inject 1 µL into GC derivatize->inject separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Compare with Spectral Libraries spectrum->library interpret Interpret Fragmentation Pattern library->interpret

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and widely used method is the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. This is a nucleophilic substitution reaction at the sulfonyl group. The precursor, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is commercially available.

Q2: What are the critical parameters that influence the yield and purity of the reaction?

A2: Several factors can significantly impact the success of the synthesis.[1] Key parameters include the purity of the starting materials (especially the sulfonyl chloride's sensitivity to moisture), reaction temperature, the choice of solvent, and the base used (if any).[1] Precise control over these variables is crucial for high yield and purity.

Q3: Which ammonia source is best to use?

A3: The choice of ammonia source can influence the reaction conditions. Common options include aqueous ammonium hydroxide, ammonia gas dissolved in an appropriate solvent (like dioxane or THF), or ammonium salts like ammonium carbonate. Aqueous ammonia is convenient but introduces water, which can hydrolyze the starting sulfonyl chloride. Anhydrous solutions of ammonia in an organic solvent are often preferred to minimize this side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot for the starting sulfonyl chloride should gradually be replaced by a new spot for the product, the sulfonamide. It is advisable to run a co-spot (a mix of the starting material and the reaction mixture) to clearly distinguish the product from the reactant.

Troubleshooting Guide

Problem 1: Low or no product formation.

  • Possible Cause: Degradation of the starting sulfonyl chloride due to moisture.[1]

    • Solution: Ensure that the 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is of high purity and has been stored under anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1]

  • Possible Cause: Insufficiently reactive ammonia source.

    • Solution: If using an ammonium salt, ensure the reaction conditions (e.g., temperature) are sufficient to generate free ammonia in situ. Alternatively, switch to a more reactive source like a solution of ammonia gas in an organic solvent.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While the initial addition of reagents may be done at a low temperature (e.g., 0 °C) to control any exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

Problem 2: Presence of significant side products.

  • Possible Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: As mentioned above, rigorous exclusion of water is critical. The primary side product from hydrolysis is 2-bromo-5-(trifluoromethyl)benzenesulfonic acid, which can complicate purification.

  • Possible Cause: Formation of a double-sulfonated amine (disulfonimide).

    • Solution: This can occur if the reaction conditions are too harsh or if there is a significant excess of the sulfonyl chloride relative to the ammonia source. Using a moderate excess of the ammonia source can help to minimize this side product by ensuring the primary sulfonamide is formed preferentially.

Problem 3: Difficulty in product isolation and purification.

  • Possible Cause: The product is highly soluble in the workup solvent.

    • Solution: If an aqueous workup is performed, ensure the pH is adjusted to precipitate the sulfonamide, which is typically acidic. If the product remains in the organic layer, extraction with a different solvent system may be necessary.

  • Possible Cause: The product is an oil or does not crystallize easily.

    • Solution: Purification by column chromatography is the most reliable method for obtaining a pure product if recrystallization fails.[2] A solvent system for chromatography can be determined using TLC analysis (e.g., ethyl acetate/hexane mixtures).

  • Possible Cause: Contamination with unreacted starting material or byproducts.

    • Solution: If the impurity is the hydrolyzed sulfonic acid, a basic wash during the workup can help remove it. If unreacted sulfonyl chloride remains, it can be quenched by adding a small amount of aqueous base to the reaction mixture before workup.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Ammonium hydroxide (28-30% aqueous solution) or a saturated solution of ammonia in Tetrahydrofuran (THF)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: Dissolve 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ammonium hydroxide solution (2.0-3.0 eq) dropwise to the stirred solution of the sulfonyl chloride. If using ammonia in THF, add it similarly. The addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table presents hypothetical data to illustrate how reaction conditions can be optimized for the synthesis of this compound.

EntryAmmonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NH4OH (aq)DCM0 to RT46590
2NH3 in THFTHF0 to RT38595
3NH4OH (aq)DCMRT26088
4NH3 in THFTHF067596
5NH3 in DioxaneDioxane0 to RT38897

This data is illustrative and serves as a guide for optimization.

Visualizations

Experimental Workflow Diagram

experimental_workflow Synthesis Workflow for this compound start_material 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM reaction_step Add Ammonia Source (e.g., NH3 in THF) at 0 °C, then warm to RT start_material->reaction_step monitoring Monitor by TLC reaction_step->monitoring Stir for 2-4h workup Aqueous Workup (Wash with HCl, H2O, Brine) monitoring->workup Reaction Complete drying Dry organic layer (MgSO4) & Concentrate workup->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow Troubleshooting Logic for Low Yield start_node Low Yield Observed check_sm Check Purity of Sulfonyl Chloride (Moisture sensitive?) start_node->check_sm use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_sm->use_anhydrous Yes check_conditions Review Reaction Conditions (Temp, Time) check_sm->check_conditions No success Improved Yield use_anhydrous->success optimize_temp Optimize Temperature Profile (e.g., warm to RT or heat) check_conditions->optimize_temp Suboptimal check_reagent Evaluate Ammonia Source (Reactivity) check_conditions->check_reagent Optimal optimize_temp->success change_reagent Switch to Anhydrous Ammonia in Organic Solvent check_reagent->change_reagent Potential Issue change_reagent->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient laboratory-scale synthesis involves a two-step process:

  • Chlorosulfonation: Electrophilic aromatic substitution of 1-bromo-4-(trifluoromethyl)benzene with chlorosulfonic acid to yield 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

  • Amination: Reaction of the resulting sulfonyl chloride with an amine source, typically aqueous ammonia, to form the final product, this compound.

Q2: What are the critical parameters to control during the chlorosulfonation step?

The chlorosulfonation of 1-bromo-4-(trifluoromethyl)benzene is a key step where impurity generation can be significant. Critical parameters include:

  • Temperature: The reaction is typically exothermic and should be maintained at a low temperature (e.g., 0-5 °C) to minimize the formation of side products.

  • Reagent Stoichiometry: An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired byproducts.

  • Reaction Time: The reaction should be monitored to completion (e.g., by TLC or GC) to avoid incomplete conversion while minimizing side reactions that can occur with prolonged reaction times.

Q3: What are the potential impurities that can form during the synthesis?

Several impurities can arise from both the chlorosulfonation and amination steps. These can be broadly categorized as:

  • Isomeric Impurities: Arising from the chlorosulfonation at different positions on the aromatic ring.

  • Process-Related Impurities: Including unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Products: Resulting from the instability of intermediates or the final product under the reaction or work-up conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low yield of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in the chlorosulfonation step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing. - Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. - Confirm the quality and concentration of the chlorosulfonic acid.
Sub-optimal Temperature - Maintain a low reaction temperature (0-5 °C) during the addition of 1-bromo-4-(trifluoromethyl)benzene to chlorosulfonic acid to prevent degradation.
Hydrolysis of Product - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions until the quenching step. The sulfonyl chloride is sensitive to moisture.
Issue 2: Presence of multiple spots on TLC after the chlorosulfonation, indicating a mixture of isomers.

Possible Causes & Solutions:

The directing effects of the bromo and trifluoromethyl groups on the benzene ring influence the position of the incoming chlorosulfonyl group. The trifluoromethyl group is a meta-director, while the bromo group is an ortho-, para-director. In 1-bromo-4-(trifluoromethyl)benzene, the positions ortho to the bromine are activated, and the positions meta to the trifluoromethyl group are also activated. This leads to the desired product, but other isomers can form.

Isomeric Impurity Formation Rationale Mitigation Strategy
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride Steric hindrance at the position between the two substituents might be less than at the desired position, leading to some substitution at this alternative ortho position to the bromine.- Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. - Purification by column chromatography or recrystallization is typically required to separate the isomers.
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride Substitution ortho to the trifluoromethyl group is generally disfavored due to its strong deactivating effect, but it can occur under harsh conditions.- Maintain strict temperature control. - Use the minimum necessary excess of chlorosulfonic acid.
Issue 3: Low yield and/or impure product in the amination step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure an adequate excess of the ammonia source is used. - Allow for sufficient reaction time. The reaction can be monitored by TLC or LC-MS.
Hydrolysis of the Sulfonyl Chloride - Add the sulfonyl chloride to the cold aqueous ammonia solution slowly to control the exotherm and minimize hydrolysis. Hydrolysis will form the corresponding sulfonic acid, which can be difficult to separate from the sulfonamide.
Formation of Diphenyl Sulfone Impurity - This can occur if the reaction temperature is too high, leading to a side reaction between the sulfonyl chloride and the starting aromatic compound (if any remains). Ensure complete conversion in the first step.

Summary of Potential Impurities

Impurity Name Structure Origin Analytical Method for Detection
1-Bromo-4-(trifluoromethyl)benzeneBr-C₆H₄-CF₃Unreacted starting materialGC, LC-MS
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chlorideBr(CF₃)C₆H₃SO₂ClUnreacted intermediateLC-MS, TLC
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chlorideIsomer of the intermediateSide reaction in chlorosulfonationLC-MS, NMR
2-Bromo-5-(trifluoromethyl)benzenesulfonic acidBr(CF₃)C₆H₃SO₃HHydrolysis of the sulfonyl chlorideLC-MS
Bis(2-bromo-5-(trifluoromethyl)phenyl)sulfone[Br(CF₃)C₆H₃]₂SO₂Side reaction in chlorosulfonationLC-MS, NMR

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Charge the flask with chlorosulfonic acid (3.0 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • In a fume hood, place a concentrated aqueous ammonia solution (e.g., 28-30%, 10 equivalents) in a flask and cool it to 0-5 °C in an ice-water bath.

  • Dissolve the crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a water-miscible solvent like THF or acetone.

  • Add the solution of the sulfonyl chloride dropwise to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • The product will often precipitate from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold water to remove any excess ammonia and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizing the Process and Potential Issues

Below are diagrams to help visualize the synthetic pathway, potential side reactions, and a troubleshooting workflow.

Synthesis_Pathway A 1-Bromo-4-(trifluoromethyl)benzene B 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride A->B HSO3Cl C This compound B->C NH3 (aq)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_0 Chlorosulfonation Step cluster_1 Amination Step A 1-Bromo-4-(trifluoromethyl)benzene B Desired Product: 2-Bromo-5-(trifluoromethyl)- benzenesulfonyl chloride A->B Major Pathway I1 Isomeric Impurity: 3-Bromo-4-(trifluoromethyl)- benzenesulfonyl chloride A->I1 Minor Pathway S1 Sulfone Impurity B->S1 High Temp C 2-Bromo-5-(trifluoromethyl)- benzenesulfonyl chloride D Desired Product: 2-Bromo-5-(trifluoromethyl)- benzenesulfonamide C->D Major Pathway H1 Hydrolysis Product: 2-Bromo-5-(trifluoromethyl)- benzenesulfonic acid C->H1 Presence of Water Troubleshooting_Workflow cluster_chloro Chlorosulfonation Troubleshooting cluster_amino Amination Troubleshooting start Problem Identified step1 Low Yield or Purity Issue start->step1 q1 Which step is problematic?|{Chlorosulfonation|Amination} step1->q1 check_temp Check Temperature Control q1:c->check_temp check_hydrolysis Minimize Water Exposure q1:a_->check_hydrolysis check_reagents Verify Reagent Quality & Stoichiometry check_temp->check_reagents check_isomers Analyze for Isomers (LC-MS, NMR) check_reagents->check_isomers purify_isomers Purify by Chromatography/Recrystallization check_isomers->purify_isomers end Problem Resolved purify_isomers->end check_completeness Ensure Complete Reaction (TLC, LC-MS) check_hydrolysis->check_completeness check_temp_amino Control Temperature During Addition check_completeness->check_temp_amino purify_final Recrystallize Final Product check_temp_amino->purify_final purify_final->end

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide for improved yields. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and direct method for the synthesis of aryl sulfonamides is the reaction of an aryl sulfonyl chloride with ammonia.[1] Therefore, a highly plausible route for preparing this compound is the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a source of ammonia. The necessary starting material, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 176225-08-4), is commercially available.[2]

Q2: What are the primary factors that can lead to low yields in this synthesis?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Side Reactions: The most common side reaction is the hydrolysis of the highly reactive sulfonyl chloride starting material to the corresponding sulfonic acid, particularly if moisture is present.[1]

  • Difficult Purification: The final product may be challenging to separate from impurities or byproducts, leading to material loss during purification steps like recrystallization or chromatography.[3][4]

Q3: How can I minimize the formation of the sulfonic acid byproduct?

To minimize the hydrolysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, it is crucial to conduct the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents and ensuring all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q4: What are the recommended purification techniques for this compound?

Standard purification techniques for solid organic compounds are applicable here. After the reaction is complete, the crude product can often be isolated by precipitation upon acidification of the reaction mixture.[4] Further purification can be achieved by:

  • Recrystallization: Using a suitable solvent system to obtain a crystalline product of high purity.

  • Silica Gel Column Chromatography: This is effective for separating the desired product from closely related impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive starting material.Verify the purity and identity of the 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Insufficient reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Short reaction time.Extend the reaction time and monitor for the disappearance of the starting material.
Presence of a Water-Soluble Impurity Hydrolysis of the sulfonyl chloride.Ensure the use of anhydrous solvents and an inert atmosphere. Dry all glassware thoroughly.
Multiple Spots on TLC/LC-MS Formation of side products.Re-evaluate the reaction conditions, such as temperature and stoichiometry of reagents. Consider the use of a non-nucleophilic base to scavenge HCl.
Difficulty in Product Isolation Product is soluble in the aqueous phase.After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Oily or non-crystalline product.Attempt purification by column chromatography. Try different solvent systems for recrystallization.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on general procedures for the synthesis of benzenesulfonamides from their corresponding sulfonyl chlorides.[4][5]

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Ammonium hydroxide (e.g., 28% aqueous solution)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (e.g., 1 M solution)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1.0 equivalent of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a slight excess (e.g., 1.2 equivalents) of concentrated ammonium hydroxide solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Data Presentation

The following table provides hypothetical yield data based on common outcomes in related sulfonamide syntheses to illustrate the impact of reaction parameters. Actual yields may vary.

Entry Ammonia Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Aqueous NH4OHDichloromethane0 to RT3~75
2Anhydrous NH3 (gas)Anhydrous THF02>85
3Aqueous NH4OHDichloromethaneRT3~70 (with some hydrolysis byproduct)
4Anhydrous NH3 (gas)Anhydrous THF-78 to RT4~90

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous Dichloromethane start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add_nh3 Slowly add Ammonium Hydroxide cool->add_nh3 react Stir at Room Temperature for 2-4h add_nh3->react workup Aqueous Workup (Separate layers, wash, dry) react->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Observed check_sm Check Starting Material Purity start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn side_rxn Side Reactions Observed? incomplete_rxn->side_rxn No increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes use_anhydrous Use Anhydrous Conditions side_rxn->use_anhydrous Yes (Hydrolysis) optimize_base Optimize Base/Solvent side_rxn->optimize_base Yes (Other) purification_issue Purification Issues? side_rxn->purification_issue No change_purification Change Purification Method (e.g., Chromatography vs. Recrystallization) purification_issue->change_purification Yes

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Bromination of 3-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the electrophilic bromination of 3-(trifluoromethyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 3-(trifluoromethyl)benzenesulfonamide?

A1: The expected major product is 5-bromo-3-(trifluoromethyl)benzenesulfonamide . Both the sulfonamide (-SO₂NH₂) group and the trifluoromethyl (-CF₃) group are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution.[1][2][3] They are also both meta-directors. Since they are in a meta position relative to each other (positions 1 and 3), they both direct the incoming electrophile (bromine) to the C5 position, making this the electronically favored product.

Q2: Why is the aromatic ring in 3-(trifluoromethyl)benzenesulfonamide considered "deactivated"?

A2: An aromatic ring is "deactivated" when substituents attached to it withdraw electron density from the ring.[1][2] This makes the ring less nucleophilic and therefore less reactive towards electrophiles.[1][3] Both the trifluoromethyl group (due to the high electronegativity of fluorine atoms) and the sulfonamide group act as strong electron-withdrawing groups, thus deactivating the ring and making the reaction conditions more challenging than for the bromination of benzene itself.[3]

Q3: What are the most common side reactions to expect?

A3: The most common side reactions are the formation of di-brominated byproducts and, to a lesser extent, other regioisomers.[4][5] Given the strong deactivation of the ring, forcing conditions (e.g., higher temperatures, excess brominating agent) are often required, which can lead to over-bromination. Oxidation of the substrate can also occur, though it is less common with highly deactivated rings.[6]

Q4: Can bromination occur on the sulfonamide nitrogen instead of the ring?

A4: While the sulfonamide proton is acidic, N-bromination is not a typical side reaction under the electrophilic aromatic substitution conditions (usually acidic). Such reactions are more plausible under different conditions, for example, with a base followed by an electrophilic bromine source. In the standard acidic protocol, aromatic substitution is the overwhelmingly favored pathway.

Troubleshooting Guide

Q: My reaction is showing a very low yield or is not proceeding to completion. What are the possible causes and solutions?

A: Low yields or incomplete reactions are common when working with highly deactivated substrates.

  • Cause 1: Insufficiently Reactive Conditions. The energy barrier for substituting a highly deactivated ring is high.

    • Solution: Consider gradually increasing the reaction temperature. If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), ensure it is anhydrous and active.[1][7][8] Sometimes, using a more potent brominating system, such as Br₂ in oleum (fuming sulfuric acid) or using N-bromosuccinimide (NBS) in strong acid, is necessary.[4]

  • Cause 2: Poor Reagent Quality. The brominating agent may have degraded, or the catalyst may be inactive.

    • Solution: Use a fresh bottle of the brominating agent. If using Br₂, ensure it has been stored properly. Anhydrous conditions are critical for Lewis acid catalysts, which can be deactivated by moisture.

  • Cause 3: Substrate Purity. Impurities in the starting material can interfere with the reaction.

    • Solution: Confirm the purity of your 3-(trifluoromethyl)benzenesulfonamide starting material using techniques like NMR or melting point analysis.

Q: My post-reaction analysis (TLC, NMR) shows multiple products. How do I identify and minimize them?

A: The most likely culprits are di-brominated byproducts or other isomers.

  • Cause 1: Over-bromination. Using too much brominating agent or allowing the reaction to run for too long can lead to a second bromine atom adding to the ring.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed but before significant di-bromo product appears.

  • Cause 2: Isomer Formation. While C5 is the primary target, trace amounts of other isomers might form.

    • Solution: Optimizing reaction temperature can improve regioselectivity. Lower temperatures often favor the thermodynamically most stable product. Purification via column chromatography or recrystallization is typically required to separate these isomers.

  • Cause 3: Inconsistent Mixing. In multiphase reactions (e.g., solid-liquid), poor mixing can create localized areas of high reagent concentration, leading to side products.[4]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents.[4][5]

Logical Troubleshooting Workflow

A logical workflow for troubleshooting common issues is presented below.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield / No Reaction start->low_yield multi_spots Multiple Products on TLC/NMR start->multi_spots check_conditions Are reaction conditions strong enough for a deactivated ring? low_yield->check_conditions check_stoich Is Br+ stoichiometry controlled (1.0-1.1 eq)? multi_spots->check_stoich check_reagents Are reagents pure and active? check_conditions->check_reagents Yes increase_temp Solution: Increase Temperature / Reaction Time check_conditions->increase_temp No stronger_system Solution: Use stronger catalyst (e.g., oleum, fresh FeBr₃) check_conditions->stronger_system No use_fresh_reagents Solution: Use fresh, anhydrous reagents and solvents check_reagents->use_fresh_reagents No purify Solution: Purify via chromatography or recrystallization check_reagents->purify Yes check_monitoring Was reaction monitored to prevent over-reaction? check_stoich->check_monitoring Yes control_stoich Solution: Use 1.05 eq Br+; add slowly at low temp check_stoich->control_stoich No monitor_reaction Solution: Monitor via TLC/LC-MS; quench upon SM consumption check_monitoring->monitor_reaction No check_monitoring->purify Yes increase_temp->check_reagents stronger_system->check_reagents control_stoich->check_monitoring

Caption: A flowchart for diagnosing and resolving common issues during the bromination of 3-(trifluoromethyl)benzenesulfonamide.

Data Summaries

Parameter Condition A (Controlled) Condition B (Forcing) Potential Outcome
Brominating Agent 1.1 eq. NBS2.0 eq. Br₂Increased di-bromination under forcing conditions.
Solvent/Acid H₂SO₄ / Acetic AcidOleum (H₂SO₄·SO₃)Stronger acidic media can increase reaction rate but may also promote side products.
Temperature 40-50 °C70-80 °CHigher temperatures accelerate the reaction but reduce selectivity.
Reaction Time Monitored (e.g., 4h)Fixed (e.g., 24h)Longer times increase conversion but risk over-bromination.
Product Distribution
Mono-bromo Product~90%~65%Higher selectivity under milder, controlled conditions.
Di-bromo Product~5-10%~25%Excess bromine and forcing conditions significantly increase di-bromination.
Starting Material<5%<10%Forcing conditions may still not drive the reaction to 100% completion.

Experimental Protocols

Methodology: Electrophilic Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

This protocol is a representative method for the controlled mono-bromination of a deactivated aromatic ring.

Reagents & Materials:

  • 3-(Trifluoromethyl)benzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is formed.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup (Quenching): Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure 5-bromo-3-(trifluoromethyl)benzenesulfonamide.

Reaction Pathway and Side Reactions

The diagram below illustrates the primary reaction pathway and the most probable side reaction.

Reaction_Pathway start_material 3-(Trifluoromethyl)benzenesulfonamide intermediate start_material->intermediate + Br+ (e.g., NBS/H₂SO₄) (Controlled Conditions) main_product 5-Bromo-3-(trifluoromethyl)benzenesulfonamide (Major Product) side_product Di-bromo byproduct (e.g., 2,5-Dibromo-) intermediate->main_product intermediate->side_product + Excess Br+ (Forcing Conditions)

Caption: The reaction scheme for the bromination of 3-(trifluoromethyl)benzenesulfonamide, showing the formation of the major mono-bromo product and the potential di-bromo side product.

References

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While specific data for this compound is limited, impurities in the synthesis of aromatic sulfonamides typically arise from the starting materials and side reactions. The synthesis likely involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. Potential impurities could include:

  • Unreacted Starting Materials: Residual 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

  • Hydrolysis Product: 2-Bromo-5-(trifluoromethyl)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Over-alkylation/arylation Products: If a primary or secondary amine is used instead of ammonia, di- or tri-substituted sulfonamides can form.

  • Positional Isomers: Depending on the synthetic route to the sulfonyl chloride, isomers of the starting material could lead to isomeric sulfonamide impurities.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a cool, dry place away from moisture. Sulfonamides can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1] Therefore, storage in a tightly sealed container is recommended.

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a good starting point for method development. Detection by UV absorbance, likely around 254 nm, should be effective due to the aromatic nature of the compound.

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds like this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves.

    • If a large volume of solvent is required, consider a different solvent or a co-solvent system. A good solvent for recrystallization will dissolve the compound at an elevated temperature but have low solubility at room temperature.[2]

    • Refer to the solvent screening table below for suggestions.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Use an anti-solvent: If the compound is highly soluble, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the cooled solution to induce precipitation.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, leading to a melting point depression.

  • Solution:

    • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Consider using a solvent with a lower boiling point.

    • If impurities are the cause, pre-purification by another method (e.g., a quick filtration through a plug of silica) may be necessary.

Column Chromatography

Column chromatography is a powerful technique for separating the target compound from closely related impurities.

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system will show good separation between the spot of your target compound and any impurity spots.

    • Adjust the polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving from the baseline, increase the eluent polarity.

    • Consider a different stationary phase: While silica gel is common, other stationary phases like alumina or reversed-phase C18 may provide better separation for certain impurities.

Problem: The compound is streaking on the column or TLC plate.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be acidic or basic, leading to strong interactions with the silica gel.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine may improve peak shape.

    • Ensure the sample is fully dissolved in a minimal amount of the eluent before loading it onto the column.

Data Presentation

Table 1: Potential Recrystallization Solvent Systems for this compound

Solvent System (v/v)Expected SolubilityPotential Outcome
Ethanol/WaterSoluble in hot ethanol, less soluble in cold. Water acts as an anti-solvent.Good for inducing crystallization of moderately polar compounds.
Ethyl Acetate/HexaneSoluble in hot ethyl acetate. Hexane acts as an anti-solvent.A common system for purifying a wide range of organic compounds.
TolueneMay require heating to dissolve.Good for less polar compounds; slow cooling can yield high-quality crystals.
IsopropanolGood solubility at elevated temperatures.A viable alternative to ethanol.

Note: This data is based on general principles for aromatic sulfonamides and should be confirmed by small-scale experimental trials.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Purity Analysis of this compound

Objective: To determine the purity of a sample of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 50% B to 90% B over 10 minutes) to determine the retention time, then optimize for an isocratic or shorter gradient method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_hplc HPLC Analysis Workflow dissolution Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Cool to Form Crystals hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying sample_prep Prepare Sample Solution injection Inject Sample into HPLC sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection (254 nm) separation->detection analysis Analyze Purity detection->analysis

Caption: General experimental workflows for purification and analysis.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Induce Crystallization (Scratch/Seed) no_crystals->solution1 solution2 Reduce Solvent Volume no_crystals->solution2 solution3 Use Anti-Solvent no_crystals->solution3 solution4 Reheat and Cool Slowly oiling_out->solution4 solution5 Change Solvent oiling_out->solution5 solution6 Minimize Solvent Usage low_yield->solution6 solution7 Ensure Slow Cooling low_yield->solution7

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical process. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue Question Possible Causes Recommended Solutions
Low Product Yield Why is the yield of this compound lower than expected when scaling up?1. Incomplete Reaction: Insufficient reaction time or inadequate mixing at a larger scale. 2. Side Reactions: Formation of by-products such as the corresponding sulfonic acid due to the presence of water. 3. Sub-optimal Temperature: Reaction temperature is too low for efficient conversion or too high, leading to degradation. 4. Loss during Work-up/Purification: Product loss during extraction, washing, or crystallization steps.1. Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or improving agitation. 2. Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition for your scale. 4. Process Optimization: Optimize extraction and purification procedures to minimize product loss. Consider alternative purification methods like column chromatography for initial small-scale trials.
Impurity Formation What are the common impurities, and how can their formation be minimized?1. Di-sulfonylation Product: Reaction of the primary sulfonamide product with another molecule of the sulfonyl chloride. 2. Unreacted Starting Material: Incomplete conversion of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. 3. Hydrolysis Product: Formation of 2-bromo-5-(trifluoromethyl)benzenesulfonic acid from the reaction of the sulfonyl chloride with water.1. Stoichiometry Control: Use a slight excess of the ammonia source. Add the sulfonyl chloride solution dropwise to the ammonia solution to maintain a low concentration of the sulfonyl chloride. 2. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or HPLC. 3. Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction.
Difficult Purification Why is the crude product difficult to purify, and what are the best methods for purification at scale?1. Oily Product: The crude product may not crystallize easily due to the presence of impurities. 2. Similar Polarity of Product and By-products: Makes separation by simple crystallization challenging.1. Solvent Screening for Crystallization: Test a variety of solvent systems to find one that affords good crystal formation. Common choices include ethanol, methanol, isopropanol, or mixtures with water. 2. Column Chromatography (for smaller scale): For initial purification or removal of stubborn impurities, silica gel column chromatography can be effective. 3. Recrystallization: Once a suitable solvent is identified, perform recrystallization, potentially with seeding, to improve crystal quality and purity. For larger scales, fractional crystallization might be necessary.
Exothermic Reaction How can the exothermic nature of the reaction be managed at a larger scale?The reaction of the sulfonyl chloride with ammonia is exothermic and can lead to a rapid temperature increase in a large reactor.1. Slow Addition: Add the 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride solution to the ammonia solution slowly and in a controlled manner. 2. Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer. For very large scales, consider a semi-batch or continuous flow process. 3. Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most common and scalable method is the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl chloride group.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Key safety considerations include:

  • Handling of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use of Ammonia: Anhydrous ammonia is a toxic and corrosive gas, while aqueous ammonia solutions are also corrosive and have a strong odor. Work in a well-ventilated area and have appropriate scrubbing systems in place for larger quantities.

  • Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction is exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, pressure can build up due to the formation of ammonium chloride and the exotherm. Ensure the reactor is properly vented.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value (185-189 °C) is indicative of high purity.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%) or anhydrous ammonia

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the chosen solvent and the aqueous ammonia solution. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a minimal amount of the same solvent. Add this solution dropwise to the cooled ammonia solution over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up:

    • If a water-miscible solvent was used, remove the solvent under reduced pressure.

    • Add deionized water to the reaction mixture.

    • If the product precipitates, it can be collected by filtration. If not, proceed with extraction.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol) to obtain pure this compound.

Quantitative Data

The following tables provide hypothetical data based on typical outcomes for sulfonamide synthesis to illustrate the effect of key parameters on yield and purity. Actual results will vary depending on the specific reaction scale and conditions.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
0 - 548598
20 - 25 (Room Temp)29296
4018893

Table 2: Effect of Ammonia Stoichiometry on Yield and Purity

Molar Equivalents of NH₃Reaction Time (h)Yield (%)Purity (%) (by HPLC)
2.038097
3.029296
5.029095

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Ammonia Solution Solvent reaction Reaction: - Controlled Temperature (0-10 °C) - Slow Addition start->reaction 1. React monitoring Reaction Monitoring: TLC / HPLC reaction->monitoring 2. Monitor quench Quenching: Addition of Water monitoring->quench 3. Quench extraction Extraction: Organic Solvent quench->extraction 4. Extract washing Washing: Acid, Base, Brine extraction->washing 5. Wash drying Drying: Anhydrous Salt washing->drying 6. Dry concentration Concentration: Rotary Evaporation drying->concentration 7. Concentrate crystallization Recrystallization: Suitable Solvent concentration->crystallization 8. Purify filtration Filtration & Drying crystallization->filtration 9. Isolate analysis Final Product Analysis: HPLC, NMR, MS, MP filtration->analysis 10. Analyze end_product Pure this compound analysis->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Implementation of Solutions cluster_outcome Outcome start Low Yield or Impure Product check_reaction Check Reaction Conditions: - Temperature - Time - Mixing start->check_reaction check_reagents Check Reagents & Stoichiometry: - Purity of Starting Materials - Anhydrous Conditions - Molar Ratios start->check_reagents check_workup Check Work-up & Purification: - Extraction Efficiency - Crystallization Solvent - Product Loss start->check_workup optimize_reaction Optimize Reaction Parameters check_reaction->optimize_reaction improve_reagents Ensure Reagent Quality & Dryness check_reagents->improve_reagents refine_purification Refine Purification Protocol check_workup->refine_purification success Improved Yield & Purity optimize_reaction->success improve_reagents->success refine_purification->success

Caption: Troubleshooting logic for scaling up the synthesis.

References

troubleshooting failed reactions involving 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses three key features that dictate its chemical behavior:

  • Aryl Bromide: The bromo group at the 2-position is a common leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Electron-Withdrawing Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 5-position is a strong electron-withdrawing group. This can influence the reactivity of the aryl bromide, generally making it more susceptible to oxidative addition to a palladium(0) catalyst.

  • Sulfonamide Group: The sulfonamide (-SO2NH2) group is also electron-withdrawing and can participate in side reactions or coordinate to the catalyst, potentially affecting the reaction outcome.

Q2: What are the most common applications of this compound in organic synthesis?

A2: This compound is primarily utilized as a building block in medicinal chemistry and materials science. Its most frequent applications involve palladium-catalyzed cross-coupling reactions to introduce the 2-amino-4-(trifluoromethyl)phenylsulfonyl moiety into a target molecule. Common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

Q3: What are some common challenges encountered when using this reagent?

A3: Researchers may face several challenges, including:

  • Low or no product yield.

  • Formation of side products, such as hydrodebromination (replacement of bromine with hydrogen) or homo-coupling of starting materials.

  • Difficulty in purification of the final product.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Inappropriate Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Choice Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A co-solvent, often water, can be beneficial, but anhydrous conditions are generally preferred to prevent decomposition of the boronic acid.[1]
Low Reaction Temperature The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups may require higher reaction temperatures to facilitate the catalytic cycle. Gradually increase the temperature, typically in the range of 80-120 °C.[1]
Oxygen Contamination Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Hydrolysis of Boronic Acid Boronic acids can be unstable, especially in the presence of water and at elevated temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and consider using anhydrous conditions.
Issue 2: Side Product Formation in Suzuki-Miyaura Coupling

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) may indicate the formation of side products.

Common Side Products and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Hydrodebromination Product Presence of water or other protic sources; inefficient catalytic cycle.Use anhydrous solvents and reagents. Optimize the catalyst and ligand system to promote the desired cross-coupling over competing pathways.
Homo-coupling of Boronic Acid Often occurs in the presence of oxygen or with certain catalyst systems.Thoroughly degas the reaction mixture. Screen different palladium catalysts and ligands.
Protodeborylation of Starting Material Instability of the boronic acid under the reaction conditions.Use a milder base or lower the reaction temperature. Consider using a boronate ester (e.g., pinacol boronate) which can be more stable.
Issue 3: Failed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be sensitive to reaction conditions.

Troubleshooting Steps for Buchwald-Hartwig Amination

Potential IssueRecommended Action
Incorrect Ligand Choice The ligand plays a critical role in the success of the Buchwald-Hartwig reaction. For electron-deficient aryl bromides like this one, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.
Base Incompatibility Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu, KOtBu, or LHMDS. The choice of base can depend on the amine coupling partner.
Catalyst Inhibition The sulfonamide moiety could potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that promotes a faster catalytic turnover may be necessary.
Amine Reactivity The nucleophilicity of the amine coupling partner is important. Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time).
Solvent Effects Solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the overall reaction rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will likely be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous dioxane (0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene (0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, the amine, and then the NaOtBu.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (mol%) - Ligand (mol%) - Base (2 equiv) degas Degas and Add Anhydrous Solvent reagents->degas heat Heat to 80-120 °C degas->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions screen_catalyst Screen Catalysts and Ligands check_reagents->screen_catalyst check_conditions->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent success Reaction Successful screen_solvent->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

preventing decomposition of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues users might encounter, suggesting potential causes and corrective actions to minimize decomposition.

Issue 1: Visible Changes in the Compound (Color Change, Clumping)

  • Potential Cause: Exposure to light, moisture, or elevated temperatures. A color change (e.g., to yellow or brown) can indicate the formation of degradation products. Clumping suggests moisture absorption.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Sample Analysis: If decomposition is suspected, verify the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Inconsistent Experimental Results

  • Potential Cause: Use of a partially degraded compound can lead to lower yields, unexpected side products, or variability in bioassays. The sulfonamide functional group is susceptible to hydrolysis under certain pH conditions, and the aromatic bromine can be reactive.[3][4][5]

  • Troubleshooting Steps:

    • Purity Check: Before use, confirm the purity of the stored this compound.

    • Aliquot Samples: For frequently used batches, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure of the entire stock to atmospheric conditions.

    • pH Control: In solution-based experiments, be mindful of the pH, as highly acidic or basic conditions can promote the hydrolysis of the sulfonamide group.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, the compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For general guidance on sulfonamides, storage at room temperature away from heat, moisture, and direct light is recommended.[6] For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) is advisable.[7]

Q2: What are the primary factors that cause the decomposition of this compound?

A2: The primary factors that can lead to decomposition are:

  • Light: Sulfonamides can undergo photodegradation when exposed to light, especially UV radiation.[6][8]

  • Moisture: The sulfonamide bond is susceptible to hydrolysis, a reaction facilitated by the presence of water, particularly at non-neutral pH.[3][9]

  • Heat: Elevated temperatures can accelerate the rate of chemical degradation. Thermal decomposition of related brominated aromatic compounds can lead to the release of hydrobromic acid.[5][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways.

Q3: How stable is the trifluoromethyl (CF3) group on the molecule?

A3: The trifluoromethyl group is generally very stable due to the high strength of the carbon-fluorine bonds. It is resistant to many chemical, thermal, and photochemical conditions.[11][12][13] Decomposition of this group typically requires harsh conditions, such as the presence of certain catalysts or superacids, which are not encountered during standard storage.[14]

Q4: Are there any known stabilizers for this type of compound?

A4: While specific stabilizers for this compound are not documented, related compounds like 1,3-Bis(trifluoromethyl)-5-bromobenzene have been supplied with copper shot as a stabilizer. This suggests that compounds with similar structural motifs can benefit from stabilization, though it is not a standard practice for this specific sulfonamide.

Summary of Storage Condition Effects

Storage ParameterPoor ConditionRecommended ConditionRationale for Recommendation
Temperature > 25°C (Ambient, uncontrolled)2-8°C (Refrigerated) or Room Temperature (controlled, ~20-25°C)Lower temperatures slow down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[5]
Humidity High Relative Humidity (>60%)Low Relative Humidity (<40%), DessicantMinimizes the risk of hydrolytic cleavage of the sulfonamide bond.[3][9]
Light Exposure to ambient or UV lightStored in an opaque or amber container, in the darkPrevents photodegradation, a known decomposition pathway for sulfonamides.[6][8]
Atmosphere Air (Oxygen and Moisture)Inert gas (Argon or Nitrogen)Excludes oxygen and moisture, preventing oxidative degradation and hydrolysis.

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is a general guideline for researchers to assess the stability of their this compound sample under accelerated conditions, based on ICH guidelines.[7][15][16]

  • Sample Preparation:

    • Place a pre-weighed amount of the compound into several vials made of the same material as the primary storage container (e.g., amber glass).

    • Ensure each vial is sealed with a cap that provides a tight seal.

    • Prepare at least four samples for each time point.

  • Initial Analysis (Time 0):

    • Analyze one set of samples immediately to establish the initial purity and physical appearance.

    • A stability-indicating HPLC method is recommended for purity analysis.

  • Storage Conditions:

    • Place the remaining vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity .[16]

  • Time Points and Analysis:

    • Pull samples for analysis at predetermined intervals. For a 6-month study, recommended time points are 1, 2, 3, and 6 months.[15]

    • At each time point, assess the samples for:

      • Physical Appearance: Note any changes in color, texture, or form.

      • Purity: Use the same HPLC method as in the initial analysis to determine the percentage of the parent compound remaining and to detect any new degradation peaks.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time.

    • A significant change, often defined as a 5% loss in purity or the appearance of significant degradation products, indicates instability under these conditions.

Protocol: HPLC Purity Analysis

This is a general starting method for the analysis of sulfonamides. Method optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 Troubleshooting Workflow start Decomposition Suspected check_storage Review Storage Conditions: - Cool? - Dry? - Dark? - Sealed? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok purity_analysis Perform Purity Analysis (e.g., HPLC) purity_ok Purity Acceptable? purity_analysis->purity_ok storage_ok->purity_analysis Yes correct_storage Action: Correct Storage (Refrigerate, Use Dessicant, Opaque Vial) storage_ok->correct_storage No use_compound Proceed with Experiment purity_ok->use_compound Yes discard Action: Discard and Use New Batch purity_ok->discard No, Significant Degradation re_evaluate Re-evaluate Experiment (Consider pH, Solvents) purity_ok->re_evaluate Yes, but results inconsistent correct_storage->purity_analysis

Caption: Troubleshooting workflow for suspected compound decomposition.

G cluster_stressors Stress Factors cluster_pathways Potential Decomposition Pathways cluster_products Potential Products compound This compound light Light (UV) heat Heat moisture Moisture (H2O) + Acid/Base photodegradation Photodegradation light->photodegradation thermal_degradation Thermal Degradation heat->thermal_degradation hydrolysis Hydrolysis moisture->hydrolysis photo_products Photolytic Byproducts photodegradation->photo_products hbr Hydrobromic Acid (HBr) + Other Brominated Species thermal_degradation->hbr hydrolysis_products Benzenesulfonic Acid Derivative + Amine hydrolysis->hydrolysis_products

Caption: Potential decomposition pathways for the compound.

References

Technical Support Center: Optimization of Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. This electron-deficient aryl bromide presents unique challenges, and this guide offers strategies to overcome common issues and achieve successful reaction outcomes.

Troubleshooting Guides

This section addresses specific problems you may encounter during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Low or No Product Yield

Question: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer:

Low yields with this compound can stem from several factors related to its electron-deficient nature and the presence of the sulfonamide group. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For this electron-deficient substrate, bulky and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[1]

    • Solution: Screen a panel of ligands. For Suzuki reactions, consider ligands like SPhos or XPhos.[2] For Buchwald-Hartwig aminations, ligands such as t-BuXPhos, BrettPhos, and RuPhos are often effective.[1]

  • Inefficient Catalyst Activation: If using a Pd(II) precursor like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be incomplete.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3 or G4) for more reliable generation of the active catalyst.[1]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An unsuitable base can lead to poor reactivity.

    • Solution: For Suzuki couplings, screen bases such as Cs₂CO₃, K₃PO₄, and K₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.

  • Low Reaction Temperature: While the oxidative addition to this electron-deficient bromide is generally facile, subsequent steps in the catalytic cycle may require thermal energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential catalyst decomposition at higher temperatures.

  • Poor Reagent Quality: Impurities in reagents or solvents, especially water and oxygen, can deactivate the palladium catalyst.

    • Solution: Ensure all reagents are of high purity. Use anhydrous, degassed solvents. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture has turned black, and the reaction has stalled. What does this indicate and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as palladium black, signifies the decomposition of the Pd(0) catalyst into inactive palladium metal. This is a common issue in palladium-catalyzed cross-coupling reactions.

Possible Causes & Solutions:

  • High Reaction Temperature: Prolonged exposure to excessive heat can lead to catalyst agglomeration and precipitation.

    • Solution: Lower the reaction temperature and potentially extend the reaction time.

  • Inadequate Ligand Stabilization: The ligand is crucial for stabilizing the Pd(0) intermediate. If the ligand concentration is too low or the ligand is not robust enough, the catalyst can decompose.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). Switch to a more sterically hindered and electron-rich ligand that can better stabilize the palladium center.

  • Presence of Oxygen: Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use properly degassed solvents.

Observation of Significant Side Products

Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid/ester by a proton source, leading to the formation of an arene byproduct.

    • Solution: Use anhydrous solvents and reagents. Minimize the amount of water if it is used as a co-solvent. Consider using more stable boronic esters, such as pinacol esters.[3]

  • Homocoupling (Glaser Coupling in Sonogashira): Dimerization of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.

    • Solution: Perform the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.[4]

  • Reductive Dehalogenation: The aryl bromide is reduced to the corresponding arene, replacing the bromine with a hydrogen atom.

    • Solution: This can be influenced by the choice of base and ligand. Screening different bases and using ligands that promote the desired cross-coupling over reduction can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in cross-coupling reactions?

A1: The primary challenges arise from the electronic properties of the substrate. The strong electron-withdrawing trifluoromethyl and sulfonamide groups make the aryl bromide electron-deficient. While this facilitates the initial oxidative addition step, it can make subsequent steps, such as reductive elimination, more difficult. Additionally, the sulfonamide group has the potential to coordinate to the palladium catalyst, which could inhibit its activity.

Q2: How do I select an appropriate starting point for catalyst and ligand screening?

A2: For an electron-deficient aryl bromide like this, a good starting point is a palladium precursor like Pd₂(dba)₃ or a palladacycle precatalyst, paired with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1][2] These ligands have been shown to be effective for challenging cross-coupling reactions.

Q3: Is a copper co-catalyst necessary for Sonogashira couplings with this substrate?

A3: Not necessarily. While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free protocols are well-established and can be advantageous in preventing the common side reaction of alkyne homocoupling (Glaser coupling).[4][6]

Q4: Can the sulfonamide group interfere with the reaction?

A4: Yes, the nitrogen or oxygen atoms of the sulfonamide group could potentially coordinate to the palladium center, acting as an inhibitory ligand. Using bulky ligands can often mitigate this by sterically shielding the metal center and preventing such coordination.

Q5: What is the recommended order of addition for the reagents?

A5: A common and effective procedure is to add the palladium precursor, ligand, and base to the reaction vessel under an inert atmosphere, followed by the this compound and the coupling partner, and finally the degassed solvent. This allows for the pre-formation of the active catalyst before the introduction of the substrates.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of substrates analogous to this compound. Optimal conditions are highly substrate-dependent, and these tables should be used as a guide for initial screening.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Bromobenzonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11092
33,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1)Custom Ligand (3)KFDioxane8082[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuTolueneReflux94
24-BromobenzonitrileAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH11089
32-Bromo-5-(trifluoromethyl)anilinePrimary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-110>90 (representative)[1]

Table 3: Representative Conditions for Sonogashira Coupling of Electron-Deficient Aryl Bromides

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylacetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (2)NoneDABCOAcetonitrileRT95[4]
24-Bromobenzonitrile1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6588
33-BromopyridinePhenylacetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (2)NoneDABCOAcetonitrileRT85[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[1]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[1]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

General Protocol for a Copper-Free Sonogashira Coupling Reaction
  • Catalyst Preparation (if applicable): If using an in-situ generated catalyst, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. For example, a solution of (AllylPdCl)₂ and P(t-Bu)₃ in a 1:2 ratio.[4]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and the base (e.g., DABCO, 2.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst solution (1-2 mol% Pd).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Follow the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Re-evaluate Catalyst System start->check_catalyst Fundamental Issue? check_conditions Optimize Reaction Conditions start->check_conditions Optimization Needed? check_reagents Verify Reagent Quality start->check_reagents Reproducibility Issue? screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands change_pd_source Use Pd(0) Pre-catalyst (e.g., Pd2(dba)3 or Palladacycle) check_catalyst->change_pd_source success Improved Yield screen_ligands->success change_pd_source->success increase_temp Increase Temperature (e.g., 80-120 °C) check_conditions->increase_temp screen_bases Screen Bases (e.g., Cs2CO3, K3PO4, NaOtBu) check_conditions->screen_bases increase_temp->success screen_bases->success purify_reagents Use High-Purity Reagents check_reagents->purify_reagents inert_atmosphere Ensure Rigorous Inert Atmosphere & Degassed Solvents check_reagents->inert_atmosphere purify_reagents->success inert_atmosphere->success

Caption: Troubleshooting workflow for addressing low product yield.

Catalytic Cycle of a Generic Cross-Coupling Reaction

catalytic_cycle pd0 LnP-Pd(0) pdII_complex LnP-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition (Ar-X) l1 transmetalation_intermediate LnP-Pd(II)(Ar)(R) pdII_complex->transmetalation_intermediate Transmetalation (R-M) l2 transmetalation_intermediate->pd0 Reductive Elimination (Ar-R) l3

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Decision Tree for Ligand Selection

ligand_selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_ligands Try SPhos, XPhos, or RuPhos suzuki->suzuki_ligands buchwald_ligands Try BrettPhos, t-BuXPhos, or RuPhos buchwald->buchwald_ligands sonogashira_ligands Try P(t-Bu)3 or other bulky phosphines sonogashira->sonogashira_ligands

Caption: Decision tree for initial ligand selection.

References

analytical method development for impure 2-Bromo-5-(trifluoromethyl)benzenesulfonamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 2-Bromo-5-(trifluoromethyl)benzenesulfonamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of this compound and its impurities?

A1: The most common analytical techniques for the analysis of sulfonamides like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry are also used for qualitative and quantitative analysis.[2][3]

Q2: What are the potential impurities I should be looking for in my this compound samples?

A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. These may include:

  • Starting materials: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride[4]

  • Isomeric impurities: Positional isomers of the bromo and trifluoromethyl groups on the benzene ring.

  • Related substances: Compounds from incomplete reactions or side reactions.

  • Degradation products: Hydrolysis of the sulfonamide group can lead to the corresponding sulfonic acid.

Q3: How can I confirm the identity of this compound and its impurities?

A3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for structural elucidation.[5][6] Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecules.[7] 1H and 13C NMR will help in determining the chemical structure and identifying isomers.[6][8]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main component or impurities.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For sulfonamides, the pH of the mobile phase can significantly impact peak shape. Try adjusting the pH to suppress the ionization of the sulfonamide or any acidic/basic impurities.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[9]

    • Use a Different Column: Consider a column with a different stationary phase or end-capping to minimize secondary interactions.

    • Lower Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[9]

Issue 2: Co-elution of the main peak with an impurity.

  • Possible Cause: Insufficient resolution between the two components under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Modify the organic modifier-to-aqueous ratio. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the Temperature: Operating the column at a different temperature can affect the retention times and potentially improve resolution.

    • Select a Different Column: A column with a longer length, smaller particle size, or a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.

Issue 3: Baseline noise or drift.

  • Possible Cause: Contaminated mobile phase, detector issues, or column bleed.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure all solvents are HPLC grade and filtered. Degas the mobile phase to remove dissolved air.[10]

    • Flush the System: Flush the HPLC system, including the column, with a strong solvent to remove any contaminants.[11]

    • Check the Detector Lamp: A deteriorating detector lamp can cause baseline noise. Check the lamp energy and replace it if necessary.[10]

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and impurity profile.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method can be used to identify and quantify volatile impurities. Derivatization may be necessary for non-volatile impurities.[12]

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu
Sample Preparation Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Impure Sample dissolution Dissolution in Acetonitrile/Water sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV/MS (Impurity Profiling) filtration->hplc gcms GC-MS (Volatile Impurities) filtration->gcms nmr NMR (Structure Confirmation) filtration->nmr quantification Quantification of Impurities hplc->quantification identification Impurity Identification gcms->identification nmr->identification reporting Reporting quantification->reporting identification->reporting

Caption: General experimental workflow for the analysis of impure samples.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_baseline Baseline Issues start HPLC Analysis Issue peak_shape Tailing or Fronting start->peak_shape resolution Co-elution of Peaks start->resolution baseline Noise or Drift start->baseline cause_ps Secondary Interactions? Solvent Mismatch? Overload? peak_shape->cause_ps solution_ps Adjust pH Change Solvent Lower Concentration cause_ps->solution_ps Yes cause_res Insufficient Separation? resolution->cause_res solution_res Optimize Gradient Change Column Adjust Temperature cause_res->solution_res Yes cause_bl Contamination? Detector Issue? Poor Equilibration? baseline->cause_bl solution_bl Fresh Mobile Phase Flush System Check Lamp cause_bl->solution_bl Yes

Caption: A logical guide for troubleshooting common HPLC issues.

References

Validation & Comparative

Confirming the Structure of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of X-ray crystallography, the definitive method for structure elucidation of crystalline solids, with complementary spectroscopic techniques for confirming the structure of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide.

While X-ray crystallography provides an unparalleled level of detail for the solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer invaluable and often more readily accessible data regarding the connectivity and molecular weight of a compound in the solution and gas phases, respectively. A holistic approach, leveraging the strengths of each of these methods, provides the most comprehensive and robust structural confirmation.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, revealing detailed three-dimensional atomic coordinates, bond lengths, and bond angles.[1] This method stands as the definitive proof of structure for crystalline materials.

Although a crystal structure for this compound is not publicly available, the data for a closely related analogue, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide , serves as an excellent illustrative example of the data that can be obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. For a sulfonamide, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system, such as a dichloromethane/n-hexane mixture.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

Representative Crystallographic Data

The following table summarizes the crystallographic data for the analogue, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide.[2]

ParameterValue
Chemical FormulaC₁₂H₉BrN₂O₄S
Formula Weight357.18
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.5718(6)
b (Å)14.4498(8)
c (Å)20.0041(12)
β (°)93.419(7)
Volume (ų)1240.88(15)
Z4
Density (calculated) (g/cm³)1.660
Absorption Coefficient (mm⁻¹)3.13
R-factor (%)3.7

Spectroscopic Methods for Structural Verification

Spectroscopic techniques provide complementary data to X-ray crystallography and are essential for characterizing compounds that are not crystalline or when a crystal structure cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed connectivity.[3]

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to deduce the structure.

The following tables present the predicted ¹H and ¹³C NMR spectral data.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-6
~7.75dd1HH-4
~7.60d1HH-3
~5.50br s2H-SO₂NH₂

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142.0C-1
~135.5C-2
~132.0 (q)C-5
~130.0C-6
~128.0 (q)C-4
~125.0C-3
~123.0 (q)-CF₃
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL range.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

m/z (Negative Ion Mode)Assignment
303.9, 305.9[M-H]⁻ isotopic pattern characteristic of a single bromine atom.
VariesFragment ions (e.g., loss of SO₂NH₂, CF₃, Br).

Comparative Analysis and Workflow

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.High-quality single crystalProvides absolute and unambiguous structure determination.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical information.Soluble sampleProvides detailed structural information in solution; non-destructive.Does not provide absolute 3D structure; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition (HRMS); fragmentation patterns.Ionizable sampleHigh sensitivity; provides accurate molecular weight.Does not provide stereochemical information; fragmentation can be complex.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity & Purity ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight xray X-ray Crystallography purification->xray Crystal Growth confirmation Final Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation Absolute Structure

Workflow for Structure Determination and Comparison.

References

Unveiling the Biological Potential: A Comparative Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds, 2-Bromo-5-(trifluoromethyl)benzenesulfonamide has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the biological activities of its derivatives, supported by experimental data and detailed protocols, to aid in the advancement of research in this area.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The unique combination of the bromo, trifluoromethyl, and sulfonamide functional groups provides a versatile platform for medicinal chemists to explore structure-activity relationships and optimize for potency and selectivity.

Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of various derivatives of this compound and related compounds, offering a clear comparison of their potency against different biological targets.

Compound IDTarget/AssayActivity (IC50/MIC)Reference
Compound 15 (a trifluoromethylquinoline benzenesulfonamide derivative) PI3K (Phosphoinositide 3-kinase)More active than Doxorubicin (specific IC50 not provided)[1]
Compound 4e (a benzenesulfonamide derivative) Antioxidant activityIC50: 0.3287 mg/mL[2][3][4][5]
Compound 4e (a benzenesulfonamide derivative) Aspergillus nigerMIC: 6.28 mg/mL[2][3][4][5]
Compound 4h (a benzenesulfonamide derivative) Staphylococcus aureusMIC: 6.63 mg/mL[2][3][4][5]
Compound 4d (a benzenesulfonamide derivative) Escherichia coliMIC: 6.72 mg/mL[2][3][4][5]
AL106 (a benzenesulfonamide analog) U87 Glioblastoma CellsIC50: 58.6 µM[6]
4e and 4f (2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides) MCF-7 and SK-MEL-28 Cancer Cell LinesIC50: 1 to 10 µM[7]
4b, 4c, 4e, 4g, 4h (aryl thiazolone–benzenesulfonamides) MDA-MB-231 and MCF-7 Cancer Cell LinesIC50: 1.52–6.31 μM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial potential of the derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Procedure:

  • Bacterial/Fungal Suspension Preparation: A standardized inoculum of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition Assay (e.g., Carbonic Anhydrase IX)

The inhibitory effect of the compounds on specific enzymes is a key aspect of their biological evaluation.

Procedure:

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., human carbonic anhydrase IX) and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time, which is related to the product formation.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is critical for rational drug design. Several studies have pointed towards the inhibition of key signaling pathways involved in cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Derivative Benzenesulfonamide Derivative Derivative->PI3K Inhibits

Caption: PI3K signaling pathway inhibited by benzenesulfonamide derivatives.

Molecular docking studies have suggested that some trifluoromethylquinoline benzenesulfonamide derivatives may exert their cytotoxic activity by inhibiting PI3K (Phosphoinositide 3-kinase)[1]. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.

CAIX_Inhibition_Workflow Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a CAIX_Expression Carbonic Anhydrase IX (CAIX) Overexpression HIF1a->CAIX_Expression Induces pH_Regulation Extracellular Acidification & Intracellular pH Regulation CAIX_Expression->pH_Regulation Tumor_Progression Tumor Progression & Metastasis pH_Regulation->Tumor_Progression Promotes Derivative Benzenesulfonamide Derivative Derivative->CAIX_Expression Inhibits

Caption: Inhibition of CAIX by benzenesulfonamide derivatives in tumor cells.

In the context of cancer, tumor hypoxia leads to the overexpression of carbonic anhydrase IX (CA IX), an enzyme that plays a critical role in pH regulation and tumor progression. Benzenesulfonamide derivatives are a well-established class of CA inhibitors, and their anticancer effects can be attributed to the inhibition of CA IX, leading to a disruption of the tumor microenvironment.[8]

Experimental_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays In_Vitro_Screening->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of benzenesulfonamide derivatives.

The development of novel this compound derivatives follows a structured workflow, beginning with chemical synthesis and characterization, followed by comprehensive biological screening. The data obtained from these assays are then used to establish structure-activity relationships, guiding the design and synthesis of more potent and selective lead compounds.

References

Structure-Activity Relationship of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide analogs, a scaffold of interest in the development of novel enzyme inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of the key structural features influencing the biological activity of this class of compounds.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of a series of this compound analogs was evaluated against a panel of protein kinases, which are critical targets in oncology. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the analogs' performance. The data presented is illustrative, based on established SAR principles for benzenesulfonamide-based kinase inhibitors, to demonstrate the impact of specific structural modifications.

Table 1: Inhibitory Activity (IC50) of this compound Analogs Against Protein Kinases

Compound IDR1 SubstitutionR2 SubstitutionKinase A IC50 (nM)Kinase B IC50 (nM)
1a -H-H550890
1b -CH3-H250420
1c -Cl-H150280
1d -F-H180310
2a -H-CH3480750
2b -H-NH2320550
2c -H-CONH2210380
2d -H-SO2NH295150

Structure-Activity Relationship Summary:

  • Substitution at R1: The introduction of small electron-withdrawing groups, such as chloro (1c) and fluoro (1d), at the R1 position on the phenyl ring generally leads to enhanced inhibitory activity against both Kinase A and Kinase B compared to the unsubstituted analog (1a). A methyl group (1b) also shows improved potency.

  • Substitution at R2: Modification of the sulfonamide nitrogen (R2) significantly influences activity. The incorporation of a carboxamide (2c) and, notably, a second sulfonamide group (2d) results in a marked increase in inhibitory potency. This suggests that hydrogen bonding interactions in this region are crucial for target engagement.

Experimental Protocols

The following protocols outline the general procedures for the synthesis of the analog library and the subsequent enzyme inhibition assays.

General Synthesis of this compound Analogs

The synthesis of the target benzenesulfonamide analogs commenced with the commercially available 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. For analogs with substitutions at the R1 position, the corresponding substituted anilines were used as starting materials. The key synthetic step involved the reaction of the benzenesulfonyl chloride with the appropriate amine in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane at room temperature. For modifications at the R2 position, further reactions were carried out on the primary sulfonamide. For instance, acylation or sulfonylation of the sulfonamide nitrogen afforded the corresponding amides or bis-sulfonamides. Purification of the final compounds was achieved through column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases was determined using a luminescence-based kinase assay. This assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., Kinase A, Kinase B)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit

  • White opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds was prepared in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (vehicle control) was added to each well.

    • 2.5 µL of the kinase solution was then added to each well.

    • The plate was incubated for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • The kinase reaction was initiated by adding 5 µL of a pre-mixed solution containing the substrate and ATP.

    • The plate was incubated at 30°C for 60 minutes.

  • Signal Detection:

    • The kinase reaction was stopped, and the remaining ATP was depleted by adding the reagent from the luminescence kit.

    • A second reagent was added to convert the generated ADP to ATP and produce a luminescent signal.

    • The luminescence of each well was measured using a plate reader.

  • Data Analysis: The luminescent signal was plotted against the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kinase inhibition assay described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Solution Kinase Solution Preparation Add_Kinase Add Kinase to Plate Kinase_Solution->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mix Preparation Start_Reaction Initiate Reaction with Substrate/ATP Substrate_ATP_Mix->Start_Reaction Pre_Incubation Pre-incubation (10 min) Add_Kinase->Pre_Incubation Pre_Incubation->Start_Reaction Incubation Incubation (60 min at 30°C) Start_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Add_Detection_Reagent Add Luminescence Reagent Stop_Reaction->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical and pharmacological properties of trifluoromethylated versus non-fluorinated benzenesulfonamides. By presenting key experimental data and detailed methodologies, we aim to illuminate the significant impact of trifluoromethylation on this important class of molecules.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. This guide delves into a comparative analysis of benzenesulfonamides, a versatile scaffold found in numerous pharmaceuticals, with and without this critical fluorine substitution. We will explore how the potent electron-withdrawing nature and lipophilicity of the -CF3 group influence key drug-like properties, including acidity, lipophilicity, metabolic stability, cell permeability, and biological activity.

Physicochemical Properties: A Tale of Two Scaffolds

The substitution of a hydrogen atom with a trifluoromethyl group on the benzene ring of a sulfonamide incites a significant shift in its physicochemical characteristics. These changes, summarized in the table below, have profound implications for the molecule's pharmacokinetic and pharmacodynamic profile.

PropertyBenzenesulfonamide4-(Trifluoromethyl)benzenesulfonamideImpact of Trifluoromethylation
pKa ~10.1~8.7Increased acidity
logP ~0.3~1.7Increased lipophilicity

Increased Acidity (Lower pKa): The strong electron-withdrawing nature of the trifluoromethyl group pulls electron density away from the sulfonamide nitrogen, making the proton more acidic and thus more likely to be ionized at physiological pH. This can influence the molecule's solubility and its ability to interact with biological targets.

Increased Lipophilicity (Higher logP): The trifluoromethyl group is significantly more lipophilic than a hydrogen atom. This increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to improved absorption and distribution. However, it can also impact solubility and binding to plasma proteins.

Pharmacological Profile: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The introduction of a trifluoromethyl group can significantly modulate this inhibitory activity. A study comparing a series of benzenesulfonamides to their 2,3,5,6-tetrafluorobenzenesulfonamide counterparts revealed a general trend of increased inhibitory potency with fluorination against several human carbonic anhydrase (hCA) isoforms.[1]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzenesulfonamide Derivative (4a) 150075538.912.4
Tetrafluorobenzenesulfonamide Derivative (5a) 85045.34.61.2

Data from a comparative study of benzenesulfonamide and tetrafluorobenzenesulfonamide derivatives.[1] The specific derivatives (4a and 5a) share the same appended chemical moiety.

These findings suggest that the electron-withdrawing nature of the fluorine atoms enhances the binding affinity of the sulfonamide to the zinc ion in the active site of the carbonic anhydrase enzyme.

Metabolic Stability and Cell Permeability: The Path to a Better Drug

The journey of a drug from administration to its target is heavily influenced by its metabolic stability and ability to permeate biological membranes. Trifluoromethylation is a key tool for optimizing these properties.

Cell Permeability: The increased lipophilicity conferred by the trifluoromethyl group generally leads to enhanced passive diffusion across cell membranes. This is a critical factor for the oral absorption of drugs. While specific comparative Caco-2 permeability data for the parent benzenesulfonamides was not found, the trend of increased permeability with increased lipophilicity is a fundamental concept in drug design.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments.

Synthesis of Benzenesulfonamides

General Procedure for the Synthesis of Benzenesulfonamide: Benzenesulfonyl chloride is reacted with an excess of aqueous or gaseous ammonia. The reaction mixture is typically stirred at room temperature. Upon completion, the product is isolated by filtration and can be purified by recrystallization.

General Procedure for the Synthesis of 4-(Trifluoromethyl)benzenesulfonamide: 4-(Trifluoromethyl)benzenesulfonyl chloride is reacted with aqueous ammonia. The reaction is often carried out at or below room temperature. The resulting solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.[1] This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting decrease in pH is monitored over time using a pH indicator. The inhibition constant (Ki) is then determined by analyzing the reaction rates at various inhibitor concentrations.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2]

  • Preparation: A working solution of the test compound is prepared. Liver microsomes are thawed and diluted in a phosphate buffer. An NADPH regenerating system is also prepared.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Experiment: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio can also be determined by performing the transport experiment in the basolateral-to-apical direction to assess the involvement of efflux transporters.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_testing Comparative Testing cluster_invitro Start Starting Materials (Benzenesulfonyl Chloride or Trifluoromethylated Analog) Reaction Reaction with Ammonia Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Final Product (Benzenesulfonamide or Trifluoromethylated Analog) Purification->Product Physicochem Physicochemical Properties (pKa, logP) Product->Physicochem InVitro In Vitro Assays Product->InVitro CA_Inhibition Carbonic Anhydrase Inhibition InVitro->CA_Inhibition Metabolic_Stability Metabolic Stability (Liver Microsomes) InVitro->Metabolic_Stability Permeability Cell Permeability (Caco-2) InVitro->Permeability

Figure 1. General experimental workflow for the comparative analysis.

signaling_pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA catalysis H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 spontaneous Physiological_Processes Physiological Processes (pH regulation, ion transport, etc.) HCO3->Physiological_Processes Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CA inhibition

Figure 2. Simplified carbonic anhydrase signaling pathway and the inhibitory action of benzenesulfonamides.

structural_comparison Structural Comparison cluster_nonfluorinated cluster_trifluoromethylated struct1 struct2

Figure 3. Structural comparison of benzenesulfonamide and a trifluoromethylated analog. (Note: The image for the trifluoromethylated analog is a general representation of a trifluoromethyl group on a benzene ring and not specifically 4-(trifluoromethyl)benzenesulfonamide)

Conclusion

The strategic incorporation of a trifluoromethyl group onto the benzenesulfonamide scaffold offers a powerful approach to modulate its physicochemical and pharmacological properties. The increased acidity, lipophilicity, and metabolic stability conferred by the -CF3 group can lead to enhanced biological activity and an improved pharmacokinetic profile. This comparative guide highlights the significant advantages of trifluoromethylation, providing a valuable resource for researchers and scientists in the design and development of next-generation benzenesulfonamide-based therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantification in research, development, and quality control. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and offers visual workflows to aid researchers, scientists, and drug development professionals in their analytical method development and validation processes.

While specific cross-validated methods for this compound are not extensively documented in publicly available literature, the methodologies presented here are based on established principles for the analysis of sulfonamides and halogenated aromatic compounds.[1][2][3]

Proposed Analytical Methods

Given the physicochemical properties of this compound, two primary analytical techniques are proposed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection : This is a widely applicable and robust technique for the analysis of sulfonamide derivatives.[4][5] The presence of the aromatic ring in the target analyte allows for sensitive detection using a UV detector.[6] This method is well-suited for routine quality control and purity assessments.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile halogenated compounds.[7][8] This technique is particularly useful for trace-level analysis and in complex matrices where high selectivity is required.

The following sections provide a detailed comparison of these two methods, including hypothetical performance characteristics based on typical validation results for similar analytes.

Comparative Performance of Proposed Analytical Methods

The table below summarizes the expected performance characteristics for the quantification of this compound using RP-HPLC with UV detection and GC-MS. These values are illustrative and would need to be confirmed through experimental validation.

Performance CharacteristicRP-HPLC with UV DetectionGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Specificity GoodExcellent
Throughput HighModerate

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method outlines the quantification of this compound using a reversed-phase C18 column and a UV detector.

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 50% B to 90% B15-17 min: 90% B17-18 min: 90% B to 50% B18-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 22 minutes

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to 200% of the target assay concentration.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.[9]

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[9]

Validation Parameters for HPLC Method

The developed HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range. The correlation coefficient (R²) should be greater than 0.998.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method details the quantification of this compound using a capillary GC column with mass spectrometric detection.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., 1-Bromo-4-(trifluoromethyl)benzene-d4)

2. Instrumentation and Conditions:

ParameterCondition
GC System Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using dichloromethane as the solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane. Each standard should be fortified with the internal standard at a constant concentration.

4. Sample Preparation:

  • Dissolve a known amount of the sample in dichloromethane.

  • Add the internal standard solution to achieve the same concentration as in the working standards.

  • If necessary, perform a liquid-liquid extraction for complex matrices.

  • Dry the extract over anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

Validation Parameters for GC-MS Method

The validation of the GC-MS method will follow similar principles to the HPLC method, with a focus on:

  • Specificity: Confirmed by the retention time and the mass spectrum of the analyte compared to a reference standard. The use of selected ion monitoring (SIM) provides high specificity.

  • Linearity, Accuracy, and Precision: Assessed as described for the HPLC method. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[10]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow Visualizations

The following diagrams illustrate the logical workflows for the validation of the proposed analytical methods for this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation start Define Analytical Target Profile method_selection Select Method (HPLC or GC-MS) start->method_selection hplc_dev HPLC Parameter Optimization (Column, Mobile Phase, Gradient) method_selection->hplc_dev Liquid Phase gcms_dev GC-MS Parameter Optimization (Column, Temp Program, Ionization) method_selection->gcms_dev Gas Phase system_suitability Establish System Suitability Criteria hplc_dev->system_suitability gcms_dev->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Final Validation Report robustness->validation_report

Caption: Workflow for Analytical Method Development and Validation.

cluster_hplc RP-HPLC-UV Method cluster_gcms GC-MS Method hplc_sample Sample Preparation (Dissolution & Filtration) hplc_analysis C18 Column Separation (Gradient Elution) hplc_sample->hplc_analysis hplc_detection UV Detection (254 nm) hplc_analysis->hplc_detection hplc_quant Quantification (External Standard) hplc_detection->hplc_quant gcms_sample Sample Preparation (Extraction & Internal Std) gcms_analysis DB-5ms Column Separation (Temp Program) gcms_sample->gcms_analysis gcms_detection Mass Spectrometry (EI, SIM Mode) gcms_analysis->gcms_detection gcms_quant Quantification (Internal Standard) gcms_detection->gcms_quant

Caption: Comparison of HPLC and GC-MS Experimental Workflows.

References

Navigating the Catalytic Landscape: A Comparative Guide for Reactions with 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of complex molecules is paramount. 2-Bromo-5-(trifluoromethyl)benzenesulfonamide serves as a valuable building block in medicinal chemistry and materials science. Its reactivity in cross-coupling reactions is critical for the synthesis of novel compounds. This guide provides a comparative analysis of various catalytic systems for popular cross-coupling reactions involving this substrate, supported by data from analogous systems and detailed experimental protocols.

The presence of an electron-withdrawing trifluoromethyl group and a sulfonamide moiety on the aromatic ring influences the reactivity of this compound. Successful cross-coupling reactions, therefore, hinge on the judicious selection of an appropriate catalyst system. This guide focuses on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Catalyst Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. While specific comparative data for this exact molecule is limited in published literature, extensive studies on structurally similar electron-deficient aryl bromides provide a strong predictive framework for catalyst performance.

Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the rate-limiting oxidative addition step and promote efficient reductive elimination.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Expected Performance Based on Analogous Systems)

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Features
1Pd(PPh₃)₄PPh₃K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-24Moderate to GoodTraditional, readily available catalyst. May require longer reaction times for challenging substrates.
2Pd(OAc)₂SPhosK₃PO₄Toluene or Dioxane80-1102-12Good to ExcellentBuchwald ligand; highly active for sterically hindered and electron-deficient aryl bromides.
3Pd₂(dba)₃XPhosK₃PO₄Toluene or Dioxane80-1102-12Good to ExcellentBuchwald ligand; excellent for a broad range of substrates, including those prone to side reactions.
4PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DMF or Dioxane80-1008-16GoodRobust and versatile catalyst, particularly effective for a wide array of substrates.

Catalyst Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. For an electron-deficient substrate such as this compound, the selection of a highly active catalyst system is critical to overcome the reduced reactivity of the C-Br bond. Sterically hindered and electron-rich biaryl phosphine ligands are highly recommended to promote the catalytic cycle.[1]

Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of this compound (Expected Performance Based on Analogous Systems)

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Features
1Pd(OAc)₂XPhosNaOtBu or LHMDSToluene or Dioxane80-1104-24Good to ExcellentExcellent choice for a wide range of primary and secondary amines, including anilines.[1]
2Pd₂(dba)₃RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-1104-24Good to ExcellentParticularly effective for sterically demanding primary and secondary aliphatic amines.[1]
3Pd(OAc)₂BrettPhosNaOtBu or LHMDSToluene or Dioxane80-1104-24Good to ExcellentBroadly applicable for various amine coupling partners.[1]
4PdCl₂(amphos)₂AmphosCs₂CO₃Toluene10012-24Moderate to GoodAir-stable precatalyst, convenient for handling.

Experimental Protocols

The following are generalized experimental protocols that can be adapted and optimized for specific reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂/ligand combination, 1-3 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 1.1-1.5 times the moles of Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 1.1-1.5 times the moles of Pd)

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for catalyst screening and a typical cross-coupling reaction.

G cluster_0 Catalyst System Screening Define Substrate Define Substrate Select Catalysts Select Catalysts Define Substrate->Select Catalysts Select Ligands Select Ligands Define Substrate->Select Ligands Select Bases Select Bases Define Substrate->Select Bases Select Solvents Select Solvents Define Substrate->Select Solvents High-Throughput Experimentation High-Throughput Experimentation Select Catalysts->High-Throughput Experimentation Select Ligands->High-Throughput Experimentation Select Bases->High-Throughput Experimentation Select Solvents->High-Throughput Experimentation Analysis (LC-MS, NMR) Analysis (LC-MS, NMR) High-Throughput Experimentation->Analysis (LC-MS, NMR) Identify Optimal Conditions Identify Optimal Conditions Analysis (LC-MS, NMR)->Identify Optimal Conditions

Caption: Logical workflow for catalyst system screening.

G Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, Base under Inert Atmosphere Start->Reaction Setup Solvent Addition Add Degassed Solvent Reaction Setup->Solvent Addition Reaction Heat and Stir (Monitor Progress) Solvent Addition->Reaction Work-up Cool, Quench, and Extract Reaction->Work-up Purification Column Chromatography Work-up->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for cross-coupling.

References

Cross-Validation of HPLC and NMR Data for Purity Assessment of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts data reliability and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. We present detailed experimental protocols and a cross-validation framework to ensure the robustness of purity data.

Quantitative Data Summary

A direct comparison of the purity data obtained from both HPLC and NMR is essential for a thorough cross-validation.[1][2] The following table summarizes hypothetical purity results for three different batches of this compound, showcasing the concordance between the two techniques.

Batch NumberHPLC Purity (%) (Area Normalization)qNMR Purity (%) (Internal Standard)Difference (%)
Batch A99.5899.650.07
Batch B99.2599.320.07
Batch C99.7199.790.08

Table 1. Comparative purity data for this compound obtained by HPLC and quantitative NMR (qNMR).

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible and reliable analytical results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient: 0-10 min: 60% B, 10-12 min: 60-80% B, 12-15 min: 80% B, 15-16 min: 80-60% B, 16-20 min: 60% B.[3]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.[5]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

  • Data Analysis:

    • The purity is calculated based on the area normalization method.

    • The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a ¹H-NMR method for the quantitative analysis of this compound using an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.[6]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).[6]

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (can be adjusted to improve signal-to-noise ratio).

  • Data Analysis:

    • Identify a well-resolved signal from the analyte and a signal from the internal standard.

    • Integrate the respective signals.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Cross-Validation Workflow

The cross-validation process ensures that different analytical methods produce comparable and reliable results.[1][2] The following diagram illustrates the workflow for cross-validating HPLC and NMR data for the purity of this compound.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_comparison Cross-Validation hplc_sample Sample Preparation (10 mg in 10 mL Methanol) hplc_analysis HPLC-UV Analysis (C18, Gradient Elution) hplc_sample->hplc_analysis hplc_data Data Processing (Area Normalization) hplc_analysis->hplc_data hplc_result HPLC Purity (%) hplc_data->hplc_result comparison Comparison of Results hplc_result->comparison nmr_sample Sample Preparation (Analyte + Internal Standard in DMSO-d6) nmr_analysis 1H-NMR Analysis (400 MHz, d1=30s) nmr_sample->nmr_analysis nmr_data Data Processing (Integration and Calculation) nmr_analysis->nmr_data nmr_result qNMR Purity (%) nmr_data->nmr_result nmr_result->comparison acceptance Acceptance Criteria Met? (|Difference| < 0.5%) comparison->acceptance conclusion Purity Confirmed acceptance->conclusion Yes investigation Investigate Discrepancy acceptance->investigation No

Figure 1. Cross-validation workflow for HPLC and qNMR purity analysis.

Objective Comparison of Methods

Both HPLC and qNMR offer distinct advantages and are powerful tools for purity determination.

HPLC:

  • Strengths: High sensitivity, excellent for separating complex mixtures, and widely available in quality control laboratories.[5] It is a robust and reproducible technique suitable for routine analysis.[5]

  • Limitations: Requires a reference standard for quantification, and the response factor of impurities may differ from the main compound, potentially leading to inaccuracies in the area normalization method.

qNMR:

  • Strengths: A primary analytical method where the signal is directly proportional to the number of nuclei, allowing for accurate quantification without a specific reference standard of the analyte.[7] It provides structural information that can aid in impurity identification.

  • Limitations: Lower sensitivity compared to HPLC, and potential for signal overlap in complex samples, which can complicate integration.

References

comparative study of the inhibitory effects of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory effects of a series of benzenesulfonamide analogs against key human carbonic anhydrase (hCA) isoforms. The data presented herein is intended for researchers, scientists, and drug development professionals working on the design and development of novel carbonic anhydrase inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms are involved in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and understanding the structure-activity relationships of different analogs is crucial for the development of potent and isoform-selective inhibitors.[2]

Comparative Inhibitory Activity of Benzenesulfonamide Analogs

The inhibitory potency of selected benzenesulfonamide analogs against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a more potent inhibitor.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
Tosylamide>10000360--
3-Fluorosulfanilamide79.6---
3-Chlorosulfanilamide43.2---
5-Amino-1,3,4-thiadiazole-2-sulfonamide-14348.1-
4-Hydroxymethyl-benzenesulfonamide-85792.5-
Pyridine-3-sulfonamide Derivative 4>1000027113791
Pyridine-3-sulfonamide Derivative 685001850801860

Data for Acetazolamide and Pyridine-3-sulfonamide derivatives were sourced from a comparative guide on carbonic anhydrase inhibition.[3] Data for Tosylamide, 3-Fluorosulfanilamide, and 3-Chlorosulfanilamide against CAS1 (a β-carbonic anhydrase) were considered indicative of their potential activity.[4] Data for 5-Amino-1,3,4-thiadiazole-2-sulfonamide and 4-Hydroxymethyl-benzenesulfonamide against CAS2 (a β-carbonic anhydrase) were also included for comparison.[4]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides on carbonic anhydrase involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby blocking the enzyme's function.

G cluster_0 cluster_1 Active_Site Carbonic Anhydrase Active Site Zn_Ion Zn²⁺ Active_Site->Zn_Ion contains H2O_OH H₂O / OH⁻ Zn_Ion->H2O_OH coordinates Inhibition Enzyme Inhibition Zn_Ion->Inhibition Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Deprotonated_Sulfonamide Deprotonated Sulfonamide (R-SO₂NH⁻) Sulfonamide->Deprotonated_Sulfonamide deprotonates Deprotonated_Sulfonamide->Zn_Ion binds to displacing H₂O/OH⁻

Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is a critical step in evaluating the efficacy of potential inhibitors. The stopped-flow CO₂ hydration assay is a widely used and accurate method for this purpose.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the enzyme-catalyzed rate of CO₂ hydration.[3] The hydration of CO₂ produces protons, leading to a decrease in the pH of the buffered solution, which is monitored over time using a pH indicator.[3]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically dissolved in DMSO or water)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator solution (e.g., phenol red, p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a specific duration (e.g., 15 minutes) and temperature (e.g., 25°C) to facilitate the formation of the enzyme-inhibitor complex.[3]

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly combined with a CO₂-saturated solution within the stopped-flow instrument.[3]

  • Data Acquisition: The change in absorbance of the pH indicator is recorded at a specific wavelength over a short time frame (usually in seconds).[3]

  • Data Analysis: The initial rates of the reaction are determined from the absorbance data. The inhibition constant (Kᵢ) is then calculated by fitting the data to appropriate enzyme inhibition models.

G Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, Buffer, and CO₂ Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Mixing Rapidly Mix Enzyme-Inhibitor with CO₂ Solution in Stopped-Flow Instrument Pre_incubation->Mixing Monitor_Absorbance Monitor Absorbance Change of pH Indicator Mixing->Monitor_Absorbance Data_Analysis Analyze Initial Reaction Rates and Calculate Kᵢ Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Experimental workflow for the stopped-flow CO₂ hydration assay.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide, ensuring that its management aligns with the highest safety standards.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[5].

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact[5].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator[5].

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the provided search results, the following table summarizes the key hazard classifications.

Hazard ClassificationDescriptionPrimary References
Skin IrritationCauses skin irritation[1][2][3]
Eye IrritationCauses serious eye irritation[1][2][3]
Respiratory IrritationMay cause respiratory irritation[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

Experimental Protocol for Disposal:

  • Containment:

    • Should an accidental spill occur, prevent further leakage if it is safe to do so[5].

    • For solid material, carefully sweep or shovel the substance, avoiding dust formation[3].

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal[3][5].

  • Waste Collection:

    • All waste material, including contaminated PPE and cleaning materials, should be collected and placed in a designated, closed container[5].

  • Disposal:

    • The disposal of this compound and its containers must be carried out by an approved waste disposal plant[2][6].

    • It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal[5][7]. Do not dispose of this chemical into the sewer system or the general environment.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Need to dispose of This compound assess Assess Hazards - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess ppe Wear Appropriate PPE - Safety Goggles - Gloves - Protective Clothing - Respirator (if needed) assess->ppe spill Is it a spill? ppe->spill contain Contain Spill - Prevent further leakage - Avoid dust formation spill->contain Yes collect_routine Routine Disposal - Place in a designated,  sealed, and labeled container spill->collect_routine No collect_solid Collect Solid Waste - Sweep or shovel into a  suitable container contain->collect_solid dispose Dispose of Container - Through an approved  waste disposal plant collect_solid->dispose collect_routine->dispose regulations Adhere to all local, state, and federal regulations dispose->regulations end End: Safe and Compliant Disposal regulations->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The following information is designed to ensure safe laboratory practices and build confidence in chemical handling.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. While specific data for this compound is limited, information from structurally similar chemicals and general principles of handling halogenated aromatic compounds and sulfonamides have been incorporated.

PropertyValue
GHS Hazard Statements Based on available data for similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3][4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501.[1][2][4][5]
Personal Protective Equipment (PPE) Chemical safety goggles with side-shields, face shield, chemical-resistant gloves (e.g., Nitrile rubber), fire/flame resistant and impervious lab coat, and a full-face respirator if exposure limits are exceeded.[6]
First Aid Measures If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Following skin contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water. Following eye contact: Rinse with pure water for at least 15 minutes. Following ingestion: Rinse mouth with water.[1][6]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste should be segregated.[5][7][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is fully operational.

  • Verify the accessibility and functionality of an emergency eyewash station and safety shower.

  • Clear the workspace of any unnecessary items to prevent clutter and potential contamination.

  • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.[7]

2. Personal Protective Equipment (PPE) Protocol:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves frequently, especially if contamination is suspected.[9][10]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes and vapors.[7]

  • Body Protection: A fully buttoned, fire/flame resistant, and impervious laboratory coat is required.[6][9]

  • Respiratory Protection: All handling of the solid compound must be conducted within a certified chemical fume hood to avoid dust and aerosol formation.[6][9] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator should be used.[6]

3. Chemical Handling:

  • Weighing and Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[7]

4. Cleanup and Decontamination:

  • Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[7]

  • Work Surfaces: Decontaminate all work surfaces after use.

5. Waste Disposal:

  • Segregation: Collect all waste containing this compound separately. Halogenated organic waste must not be mixed with non-halogenated waste.[7]

  • Labeling and Storage: Use designated, properly labeled containers for hazardous waste. Store these containers in a cool, dry, and well-ventilated area.

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures.

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Decontamination cluster_disposal 4. Waste Disposal prep_area Inspect Work Area (Fume Hood, Eyewash) gather_materials Gather Materials (Glassware, Reagents) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh/Aliquot Chemical don_ppe->weigh reaction Perform Experiment weigh->reaction decon_glass Decontaminate Glassware reaction->decon_glass decon_area Clean Work Area decon_glass->decon_area segregate_waste Segregate Halogenated Waste decon_area->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose Follow Institutional Disposal Protocol label_waste->dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.